molecular formula C22H36O4 B7852385 16,16-Dimethyl prostaglandin A1

16,16-Dimethyl prostaglandin A1

カタログ番号: B7852385
分子量: 364.5 g/mol
InChIキー: CTQQHQGBBMYJPT-SOCCOKEESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

16,16-Dimethyl prostaglandin A1 is a useful research compound. Its molecular formula is C22H36O4 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

7-[(2S)-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)/b15-13+/t17-,18?,20?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQQHQGBBMYJPT-SOCCOKEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)C(/C=C/[C@H]1C=CC(=O)C1CCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Intricate Mechanisms of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of the naturally occurring cyclopentenone prostaglandin A1. Its structural modifications confer enhanced metabolic stability, making it a subject of significant interest for its potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of di-Me-PGA1, focusing on its roles in anti-inflammatory, anti-proliferative, and antiviral responses. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate key signaling pathways involved in inflammation, cell cycle progression, and viral replication. The core mechanisms include the inhibition of the NF-κB signaling pathway, induction of cell cycle arrest, and potential interaction with the PPAR-γ receptor.

Inhibition of NF-κB Signaling Pathway

A central mechanism of action for di-Me-PGA1 is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The inhibitory action of di-Me-PGA1, a characteristic shared with other cyclopentenone prostaglandins, is dependent on its reactive α,β-unsaturated carbonyl group within the cyclopentenone ring. This group can covalently adduct key cellular proteins, including components of the NF-κB signaling cascade. The primary target for this inhibition is the IκB kinase (IKK) complex. By inhibiting IKK, di-Me-PGA1 prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[1][2] This leaves NF-κB sequestered in the cytoplasm in its inactive state, unable to translocate to the nucleus and initiate the transcription of its target genes.[3]

Studies have shown that 16,16-dimethyl-PGA1 can effectively suppress basal NF-κB-dependent promoter activity in Caco-2 cells.[4]

Signaling Pathway Diagram: NF-κB Inhibition by this compound

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylation of IκBα IkBa IκBα p50_p65 NF-κB (p50/p65) p50_p65_nuc NF-κB (p50/p65) (Active) p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa_p50_p65->Proteasome Ubiquitination & Degradation of IκBα diMePGA1 16,16-Dimethyl PGA1 diMePGA1->IKK_complex Inhibition Proteasome->p50_p65 DNA κB site p50_p65_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: NF-κB signaling pathway and its inhibition by 16,16-Dimethyl PGA1.

Cell Cycle Arrest and Inhibition of DNA Synthesis

A significant aspect of the anti-cancer potential of this compound lies in its ability to inhibit DNA synthesis and induce cell cycle arrest.[5] This effect is particularly pronounced in tumor cells.

Di-Me-PGA1 has been shown to cause a reversible cell cycle arrest at the G1/S phase interface.[5] This blockage prevents cells from entering the S phase, the period of DNA replication, thereby halting proliferation. The molecular mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. Studies on related prostaglandins have demonstrated a significant decrease in the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4), which are crucial for progression through the G1 phase.[6] Concurrently, there is an upregulation of the cdk inhibitor p21.[6] The retinoblastoma protein (Rb), a key substrate of G1 cdks, remains in its active, hypophosphorylated state, thus preventing the activation of E2F transcription factors required for S-phase entry.[6]

Logical Relationship Diagram: G1/S Cell Cycle Arrest by this compound

Cell_Cycle_Arrest cluster_G1_regulation G1 Phase Regulation cluster_S_phase S Phase diMePGA1 16,16-Dimethyl PGA1 CyclinD1_CDK4 Cyclin D1 / CDK4 diMePGA1->CyclinD1_CDK4 Downregulation p21 p21 diMePGA1->p21 Upregulation Rb Rb CyclinD1_CDK4->Rb Phosphorylation p21->CyclinD1_CDK4 Inhibition pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequestration pRb->E2F Release DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Transcription of S-phase genes EMSA_Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat T cells) Treatment 2. Treatment - Vehicle Control - Stimulant (e.g., TPA) - Stimulant + di-Me-PGA1 Cell_Culture->Treatment Nuclear_Extraction 3. Nuclear Protein Extraction Treatment->Nuclear_Extraction Protein_Quantification 4. Protein Quantification (e.g., Bradford assay) Nuclear_Extraction->Protein_Quantification Binding_Reaction 5. Binding Reaction - Nuclear Extract - Radiolabeled κB probe - Poly(dI-dC) Protein_Quantification->Binding_Reaction Electrophoresis 6. Native Polyacrylamide Gel Electrophoresis Binding_Reaction->Electrophoresis Detection 7. Autoradiography Electrophoresis->Detection Analysis 8. Analysis of Band Shift Detection->Analysis Cell_Cycle_Workflow Cell_Seeding 1. Seed Cells Treatment_CC 2. Treat with di-Me-PGA1 (e.g., 24 hours) Cell_Seeding->Treatment_CC Harvesting 3. Harvest and Wash Cells Treatment_CC->Harvesting Fixation 4. Fix Cells (e.g., 70% cold ethanol) Harvesting->Fixation Staining 5. Stain with Propidium Iodide and RNase A Fixation->Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze Cell Cycle Phases (G1, S, G2/M) Flow_Cytometry->Data_Analysis

References

The Biological Activity of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of prostaglandin A1 (PGA1). Prostaglandins of the A-series are characterized by an α,β-unsaturated ketone in the cyclopentane ring and are known to exhibit a range of biological activities, including antiproliferative and antiviral effects. The dimethyl modification at the C-16 position makes di-Me-PGA1 more resistant to metabolic degradation, thereby enhancing its biological stability and potential as a therapeutic agent. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer and antiviral properties, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Biological Activities

The primary biological activities of this compound documented in the literature are its ability to inhibit DNA synthesis in cancer cells, induce cell cycle arrest, and inhibit the replication of certain viruses.[1]

Antiproliferative Activity and DNA Synthesis Inhibition

This compound has been shown to inhibit DNA synthesis in various cancer cell lines, including Lewis lung carcinoma, B16 amelanotic melanoma, and S-49 lymphoma cells.[1][2] This inhibition of DNA replication is a key mechanism behind its antiproliferative effects.

Quantitative Data on Antiproliferative Activity

Cell LineActivity MeasuredConcentrationResultReference
S-49 lymphoma (cyc-)Inhibition of DNA synthesis50 µM42% inhibition[2]
Lewis lung carcinomaInhibition of DNA synthesisNot specifiedReported activity[1]
B16 amelanotic melanomaInhibition of DNA synthesisNot specifiedReported activity[1]
Cell Cycle Arrest

A significant mechanism of action for this compound and related PGAs is the induction of cell cycle arrest at the G1/S phase transition.[2] This prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. This effect is independent of cyclic AMP (cAMP) signaling, as demonstrated in S-49 cyc- lymphoma cells which lack adenylate cyclase activity.[2] The G1 arrest is mediated through the modulation of key cell cycle regulatory proteins. Prostaglandins of the A series have been shown to induce the expression of the cyclin-dependent kinase inhibitor p21.[3][4][5] This upregulation of p21 leads to the inhibition of cyclin D1/Cdk4 and cyclin E/Cdk2 complexes, which are essential for the G1/S transition. The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state and blocking the transcription of genes required for S phase entry.

Proposed Signaling Pathway for G1 Cell Cycle Arrest by this compound

G1_Arrest_Pathway cluster_inhibition Inhibition cluster_outcome Outcome 16,16-Dimethyl_PGA1 16,16-Dimethyl Prostaglandin A1 p21_Induction p21 (WAF1/CIP1) Induction 16,16-Dimethyl_PGA1->p21_Induction CyclinD1_Cdk4 Cyclin D1-Cdk4 Complex p21_Induction->CyclinD1_Cdk4 Inhibits CyclinE_Cdk2 Cyclin E-Cdk2 Complex p21_Induction->CyclinE_Cdk2 Inhibits Rb_Phosphorylation Rb Phosphorylation CyclinD1_Cdk4->Rb_Phosphorylation Promotes CyclinE_Cdk2->Rb_Phosphorylation Promotes G1_S_Transition G1/S Phase Transition Rb_Phosphorylation->G1_S_Transition Allows Cell_Cycle_Arrest G1 Cell Cycle Arrest

Proposed signaling pathway for G1 cell cycle arrest.
Antiviral Activity

This compound exhibits broad-spectrum antiviral activity, significantly inhibiting the replication of both DNA and RNA viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[6][7] This activity is observed at concentrations that do not adversely affect host cell DNA synthesis, indicating a selective antiviral effect.[6]

Quantitative Data on Antiviral Activity

VirusCell Line50% Inhibitory Dose (ID50)Reference
HSV-1 (various strains)Vero cells3.8 - 5.6 µg/mL[6]
HSV-1 (various strains)Human foreskin fibroblasts4.6 - 7.3 µg/mL[6]
HSV-2 (two strains)Vero cells3.8 - 4.5 µg/mL[6]
HSV-2Human foreskin fibroblasts5.7 µg/mL[6]
HIV-1Acutely infected T cells (VB line)2.5 µg/mL[6]
HIV-1Chronically infected macrophages5.2 µg/mL[6]

Experimental Protocols

The following are representative protocols for assessing the key biological activities of this compound, based on methodologies described in the cited literature.

DNA Synthesis Inhibition Assay (Representative Protocol)

This protocol is based on the principle of measuring the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine, into newly synthesized DNA.

Workflow for DNA Synthesis Inhibition Assay

DNA_Synthesis_Assay_Workflow Cell_Seeding 1. Seed cells in a multi-well plate and allow to adhere overnight. Drug_Treatment 2. Treat cells with various concentrations of 16,16-Dimethyl PGA1. Cell_Seeding->Drug_Treatment Radiolabeling 3. Add [³H]-thymidine to the culture medium and incubate. Drug_Treatment->Radiolabeling Cell_Harvesting 4. Wash cells to remove unincorporated [³H]-thymidine. Radiolabeling->Cell_Harvesting DNA_Precipitation 5. Lyse cells and precipitate DNA (e.g., with trichloroacetic acid). Cell_Harvesting->DNA_Precipitation Scintillation_Counting 6. Measure radioactivity of the precipitated DNA using a scintillation counter. DNA_Precipitation->Scintillation_Counting Data_Analysis 7. Calculate the percentage of DNA synthesis inhibition relative to untreated controls. Scintillation_Counting->Data_Analysis

Workflow for DNA Synthesis Inhibition Assay.

Detailed Methodology:

  • Cell Culture: Culture the target cancer cells (e.g., B16 melanoma, Lewis lung carcinoma) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing various concentrations of di-Me-PGA1. Include a vehicle control.

  • Radiolabeling: After a predetermined incubation period with the drug, add [³H]-thymidine to each well and incubate for a further 4-24 hours.

  • Harvesting: After the labeling period, wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.

  • DNA Precipitation: Lyse the cells and precipitate the DNA using a cold solution of trichloroacetic acid (TCA).

  • Measurement: Wash the precipitate, solubilize it, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the percentage of inhibition of DNA synthesis for each concentration of di-Me-PGA1 compared to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry (Representative Protocol)

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow Cell_Treatment 1. Treat cultured cells with 16,16-Dimethyl PGA1 for a specified time (e.g., 24h). Cell_Harvesting 2. Harvest cells by trypsinization (for adherent cells) or centrifugation. Cell_Treatment->Cell_Harvesting Fixation 3. Fix cells in cold 70% ethanol to permeabilize the membranes. Cell_Harvesting->Fixation Staining 4. Stain cells with a DNA-binding fluorescent dye (e.g., Propidium Iodide) in the presence of RNase. Fixation->Staining Flow_Cytometry 5. Analyze the stained cells using a flow cytometer. Staining->Flow_Cytometry Data_Analysis 6. Generate a histogram of DNA content and quantify the percentage of cells in G1, S, and G2/M phases. Flow_Cytometry->Data_Analysis

Workflow for Cell Cycle Analysis by Flow Cytometry.

Detailed Methodology:

  • Cell Treatment: Culture cells and treat with the desired concentration of this compound for the desired duration (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells to ensure all cells are analyzed. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet in cold PBS, and while vortexing gently, add cold 70% ethanol dropwise. Fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data from a sufficient number of cells (e.g., 10,000-20,000).

  • Data Interpretation: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antiviral Activity Assays (Representative Protocols)

a) Plaque Reduction Assay for HSV

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates and grow to confluency.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix a standard amount of HSV with each drug dilution and incubate.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus/drug mixtures. Allow the virus to adsorb to the cells.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the virus-only control to determine the ID50.

b) HIV-1 p24 Antigen Assay

  • Cell Infection: Infect susceptible T-cells (e.g., VB line) with HIV-1 in the presence of various concentrations of this compound.

  • Culture: Culture the infected cells for several days.

  • Sample Collection: Periodically collect aliquots of the cell culture supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 core antigen in the supernatants using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.

  • Analysis: Compare the p24 levels in the treated cultures to those in the untreated control cultures to determine the inhibition of viral replication and calculate the ID50.

Conclusion

This compound is a stable analog of PGA1 with significant biological activities. Its ability to inhibit DNA synthesis and induce G1 cell cycle arrest in cancer cells, coupled with its broad-spectrum antiviral properties against HSV and HIV-1, makes it a compound of interest for further research and development. The mechanisms of action, particularly the induction of p21, provide a solid foundation for exploring its therapeutic potential. The protocols and data presented in this guide offer a comprehensive resource for professionals in the fields of cancer biology, virology, and drug development. Further investigation is warranted to fully elucidate the specific molecular targets and to explore the in vivo efficacy of this promising compound.

References

The Discovery and Biological Activities of 16,16-Dimethyl Prostaglandin A1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of the naturally occurring prostaglandin A1 (PGA1). Prostaglandins, a class of lipid compounds, are known for their diverse physiological effects. The modification of natural prostaglandins, such as the introduction of methyl groups at the C-16 position, was a strategic approach to enhance metabolic stability and prolong the biological activity of these otherwise transient molecules. This technical guide provides an in-depth exploration of the discovery, history, and key biological activities of this compound, with a focus on its anti-proliferative and antiviral properties.

Discovery and History

The development of this compound is rooted in the extensive research on prostaglandin analogs conducted in the 1970s. Scientists at The Upjohn Company (now part of Pfizer) were at the forefront of synthesizing a wide array of modified prostaglandins to investigate their therapeutic potential. The introduction of two methyl groups at the C-16 position was a key innovation to block the primary metabolic inactivation pathway of natural prostaglandins, which involves oxidation of the 15-hydroxyl group. This structural modification led to analogs with significantly increased potency and duration of action. While a singular definitive publication marking the first synthesis of 16,16-Dimethyl PGA1 is not readily apparent, its development is intrinsically linked to the broader efforts of researchers like G.L. Bundy and J.E. Pike at Upjohn, who pioneered the synthesis of various 16,16-dimethyl prostaglandin analogs.

Biological Activities and Therapeutic Potential

This compound has demonstrated significant biological activity in two primary areas: inhibition of tumor cell growth and suppression of viral replication. These activities are attributed to its nature as a cyclopentenone prostaglandin, a subclass known for its ability to modulate key cellular signaling pathways.

Anti-Tumor Activity: Inhibition of DNA Synthesis

Early studies revealed that 16,16-Dimethyl PGA1 is a potent inhibitor of DNA synthesis in various cancer cell lines. Research by Honn and colleagues in 1981 demonstrated its efficacy in inhibiting the proliferation of Lewis lung carcinoma and B16 amelanotic melanoma cells.[1] This anti-proliferative effect is a hallmark of cyclopentenone prostaglandins, which are known to induce cell cycle arrest.

Antiviral Activity

A significant body of research has focused on the antiviral properties of 16,16-Dimethyl PGA1. A key study by Hughes-Fulford and colleagues in 1992 detailed its inhibitory effects on both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[2] The compound was shown to significantly reduce viral replication at concentrations that were not toxic to the host cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Antiviral Activity of this compound

VirusCell LineID50 (µg/mL)Reference
HSV-1 (various strains)Vero cells3.8 - 5.6Hughes-Fulford et al., 1992[2]
HSV-1 (various strains)Human foreskin fibroblasts4.6 - 7.3Hughes-Fulford et al., 1992[2]
HSV-2 (two strains)Vero cells3.8 - 4.5Hughes-Fulford et al., 1992[2]
HSV-2Human foreskin fibroblasts5.7Hughes-Fulford et al., 1992[2]
HIV-1Acutely infected T cells2.5Hughes-Fulford et al., 1992[2]
HIV-1Chronically infected macrophages5.2Hughes-Fulford et al., 1992[2]

Table 2: Anti-proliferative Activity of this compound

Cell LineEffectReference
Lewis lung carcinomaInhibition of DNA synthesisHonn et al., 1981[1]
B16 amelanotic melanomaInhibition of DNA synthesisHonn et al., 1981[1]

Experimental Protocols

Antiviral Assays (Herpes Simplex Virus and HIV-1)

The antiviral activity of this compound was determined using plaque reduction assays for HSV and measurement of p24 antigen levels for HIV-1, as described by Hughes-Fulford et al. (1992).[2]

Herpes Simplex Virus (HSV) Plaque Reduction Assay:

  • Cell Culture: Vero cells or human foreskin fibroblasts were grown to confluence in 24-well plates.

  • Virus Inoculation: The cell monolayers were infected with a known titer of HSV-1 or HSV-2.

  • Drug Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with medium containing various concentrations of this compound.

  • Incubation: The plates were incubated for 48 to 72 hours to allow for plaque formation.

  • Plaque Staining and Counting: The cell monolayers were fixed and stained with crystal violet, and the number of plaques in treated versus untreated wells was counted.

  • ID50 Calculation: The 50% inhibitory dose (ID50) was calculated as the concentration of the compound that reduced the number of plaques by 50% compared to the virus control.

Human Immunodeficiency Virus (HIV-1) Inhibition Assay:

  • Cell Culture and Infection: Acutely infected T cells (VB line) or chronically infected macrophages were cultured in the presence of various concentrations of this compound.

  • Sample Collection: Supernatants from the cell cultures were collected at specific time points.

  • p24 Antigen Quantification: The concentration of the HIV-1 p24 capsid protein in the supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).

  • ID50 Calculation: The ID50 was determined as the concentration of the compound that inhibited p24 production by 50% compared to the untreated control.

Inhibition of DNA Synthesis in Tumor Cells

The inhibitory effect of this compound on DNA synthesis in tumor cells was assessed by measuring the incorporation of radiolabeled thymidine, as described in the work by Honn et al. (1981).[1]

  • Cell Culture: Lewis lung carcinoma or B16 amelanotic melanoma cells were plated in multi-well plates.

  • Drug Treatment: The cells were treated with various concentrations of this compound.

  • Radiolabeling: [³H]thymidine was added to the cell cultures for a defined period.

  • Cell Lysis and DNA Precipitation: The cells were lysed, and the DNA was precipitated using trichloroacetic acid.

  • Scintillation Counting: The amount of incorporated [³H]thymidine in the precipitated DNA was quantified using a scintillation counter.

  • Analysis: The level of DNA synthesis in treated cells was compared to that in untreated control cells to determine the inhibitory effect of the compound.

Signaling Pathways

The biological effects of this compound are believed to be mediated through signaling pathways common to cyclopentenone prostaglandins. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Inhibition cluster_stimulus Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation diMePGA1 16,16-Dimethyl PGA1 diMePGA1->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Gene_Expression Gene Expression (Inflammation, Viral Replication) DNA->Gene_Expression

Inhibition of the NF-κB Signaling Pathway by 16,16-Dimethyl PGA1.

By inhibiting the IKK complex, 16,16-Dimethyl PGA1 prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-viral genes.

Another potential mechanism of action for cyclopentenone prostaglandins is the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that can also negatively regulate NF-κB activity.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diMePGA1 16,16-Dimethyl PGA1 PPARg PPAR-γ diMePGA1->PPARg Activates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE NFkB_nuc NF-κB PPARg_RXR->NFkB_nuc Inhibits Target_Genes Target Gene Expression PPRE->Target_Genes

Potential Activation of PPAR-γ by 16,16-Dimethyl PGA1.

Conclusion

This compound represents a significant early development in the field of synthetic prostaglandin analogs. Its enhanced metabolic stability allows for potent and sustained biological activity, particularly in the realms of anti-tumor and antiviral research. The primary mechanism of action is believed to be through the modulation of the NF-κB signaling pathway, a central regulator of inflammation and immune responses. Further research into the specific molecular interactions and downstream effects of 16,16-Dimethyl PGA1 could unveil additional therapeutic applications for this and other related cyclopentenone prostaglandins.

References

An In-depth Technical Guide to 16,16-Dimethyl Prostaglandin A1: Chemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16,16-Dimethyl prostaglandin A1 (dmPGA1), a synthetic analog of prostaglandin A1. It details the compound's chemical properties, its significant antiviral and anti-tumor activities, and the underlying mechanisms of action. This document includes detailed experimental protocols for the assessment of its biological activities and provides a visual representation of its proposed signaling pathway.

Introduction

This compound (CAS Number: 41692-24-4) is a chemically modified prostaglandin that exhibits enhanced stability and potent biological activities.[1] Unlike its naturally occurring counterparts, the dimethyl substitution at the C-16 position makes it resistant to metabolic degradation, prolonging its half-life and enhancing its therapeutic potential. This guide explores its chemical characteristics and its promising roles as an antiviral and anti-neoplastic agent.

Chemical Properties

This compound is characterized by the following physicochemical properties:

PropertyValueReference
CAS Number 41692-24-4[1]
Molecular Formula C22H36O4[1]
Molecular Weight 364.5 g/mol [1]
Formal Name 15R-hydroxy-16,16-dimethyl-9-oxo-prosta-10,13E-dien-1-oic acid[1]
Appearance A solution in methyl acetate[1]
Boiling Point (Predicted) 523.0 ± 50.0 °C[2]
Density (Predicted) 1.063 ± 0.06 g/cm³[2]
pKa (Predicted) 4.77 ± 0.10[2]
Storage Temperature -20°C[2]
UV max (λmax) 216 nm[1]

Solubility:

  • DMF: >75 mg/ml[1][2]

  • DMSO: >50 mg/ml[1][2]

  • Ethanol: >100 mg/ml[1][2]

  • PBS (pH 7.2): >2.4 mg/ml[1][2]

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential in two primary therapeutic areas: as an antiviral agent and as an inhibitor of tumor cell proliferation.

Antiviral Activity

dmPGA1 exhibits broad-spectrum antiviral activity, notably against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1] Studies have shown that it can significantly inhibit viral replication in various cell lines at concentrations that do not harm the host cells.

Inhibition of Viral Replication:

  • HSV-1: The 50% inhibitory concentration (ID50) for several HSV-1 strains ranges from 3.8 to 5.6 µg/ml in Vero cells and 4.6 to 7.3 µg/ml in human foreskin fibroblasts.

  • HIV-1: The ID50 for T cells acutely infected with HIV-1 is 2.5 µg/ml.[1]

The proposed mechanism for its antiviral action involves the induction of Heat Shock Protein 70 (HSP70). The upregulation of HSP70 is believed to interfere with viral protein synthesis, thereby inhibiting viral replication. This effect is thought to be mediated, at least in part, through the modulation of the NF-κB signaling pathway.

Anti-Tumor Activity

In addition to its antiviral properties, this compound has been shown to inhibit DNA synthesis in various cancer cell lines, including Lewis lung carcinoma and B16 amelanotic melanoma cells.[3] This suggests a potential role for dmPGA1 as a cytostatic agent in cancer therapy. The precise mechanism of DNA synthesis inhibition is an active area of research, but it is thought to be linked to the modulation of cellular signaling pathways that control cell cycle progression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the biological activity of this compound.

Viral Replication Inhibition Assay (HSV & HIV-1)

This protocol is based on the methods described by Hughes-Fulford et al. (1992).

Objective: To determine the 50% inhibitory concentration (ID50) of this compound on the replication of HSV and HIV-1.

Materials:

  • Vero cells and human foreskin fibroblasts (for HSV assays)

  • Acutely infected T-cell line (e.g., VB) and chronically infected macrophages (for HIV-1 assays)

  • This compound (stock solution in ethanol)

  • Appropriate cell culture media and supplements

  • Herpes Simplex Virus (HSV-1 and HSV-2) strains

  • Human Immunodeficiency Virus (HIV-1)

  • Plaque assay reagents (for HSV)

  • p24 antigen capture assay kit (for HIV-1)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the appropriate host cells in 96-well plates at a density that allows for confluent monolayers to form (for adherent cells) or optimal cell density (for suspension cells).

  • Drug Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations to be tested.

  • Infection:

    • For HSV: Infect the cell monolayers with a known titer of HSV for 1-2 hours. After the adsorption period, remove the inoculum and add the media containing the different concentrations of dmPGA1.

    • For HIV-1: For acutely infected T-cells, add the virus and the different concentrations of dmPGA1 simultaneously. For chronically infected macrophages, replace the existing medium with fresh medium containing the various concentrations of the drug.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period appropriate for the virus and cell type (e.g., 48-72 hours for HSV plaque formation, or several days for HIV-1 p24 production).

  • Quantification of Viral Replication:

    • For HSV: Perform a plaque reduction assay. Stain the cell monolayers with crystal violet and count the number of plaques in each well. The ID50 is the concentration of dmPGA1 that reduces the number of plaques by 50% compared to the untreated virus control.

    • For HIV-1: Collect the cell culture supernatants and quantify the amount of p24 antigen using a commercial ELISA kit. The ID50 is the concentration of dmPGA1 that reduces the p24 concentration by 50% compared to the untreated virus control.

DNA Synthesis Inhibition Assay

This protocol is based on the methods described by Honn et al. (1981).

Objective: To assess the inhibitory effect of this compound on the DNA synthesis of tumor cells.

Materials:

  • Tumor cell lines (e.g., Lewis lung carcinoma, B16 amelanotic melanoma)

  • This compound (stock solution in ethanol)

  • Appropriate cell culture media and supplements

  • [³H]-Thymidine (radiolabeled DNA precursor)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and scintillation fluid

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the tumor cells in 24-well plates and allow them to adhere and enter a logarithmic growth phase.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

  • Radiolabeling: Add [³H]-Thymidine to each well and incubate for a further 4-6 hours to allow for its incorporation into newly synthesized DNA.

  • Cell Lysis and Precipitation:

    • Wash the cells with cold PBS.

    • Lyse the cells and precipitate the DNA by adding cold 10% TCA.

    • Wash the precipitate with cold ethanol to remove unincorporated [³H]-Thymidine.

  • Quantification:

    • Solubilize the DNA precipitate in a suitable buffer.

    • Add the solubilized sample to scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The inhibition of DNA synthesis is calculated as the percentage decrease in [³H]-Thymidine incorporation in treated cells compared to untreated control cells.

Signaling Pathway

The antiviral and anti-proliferative effects of this compound are believed to be mediated through the induction of Heat Shock Protein 70 (HSP70), which in turn can modulate the NF-κB signaling pathway.

G cluster_cell Cytoplasm cluster_nucleus dmPGA1 16,16-Dimethyl prostaglandin A1 Cell Cell Membrane DNAsynthesis DNA Synthesis & Cell Proliferation dmPGA1->DNAsynthesis Inhibits HSP70 HSP70 Induction Cell->HSP70 Enters Cell IKK IKK Complex HSP70->IKK Inhibits ViralReplication Viral Protein Synthesis & Replication HSP70->ViralReplication Inhibition of protein folding IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation NFkB->ViralReplication Inhibition of NF-kB dependent transcription Nucleus->ViralReplication Promotes Nucleus->DNAsynthesis Promotes

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound is a promising synthetic prostaglandin analog with well-documented antiviral and anti-tumor properties. Its enhanced metabolic stability makes it a more viable therapeutic candidate than its natural counterparts. The mechanisms of action, primarily involving the induction of HSP70 and modulation of key cellular signaling pathways, offer several avenues for further research and drug development. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of this intriguing molecule.

References

Unveiling the Multifaceted Functions of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of the naturally occurring prostaglandin A1. This modification enhances its metabolic stability, making it a subject of interest for therapeutic applications. This technical guide delineates the core functions of di-Me-PGA1, focusing on its established roles in inhibiting cancer cell proliferation and viral replication. We present a synthesis of the available quantitative data, detailed experimental methodologies, and a visualization of its purported mechanisms of action to provide a comprehensive resource for the scientific community.

Core Functions of this compound

This compound exhibits two primary, well-documented biological activities:

  • Antineoplastic Activity: Di-Me-PGA1 has been shown to inhibit DNA synthesis in certain cancer cell lines, suggesting a potential role as an anticancer agent.[1][2] Specifically, its efficacy has been demonstrated in Lewis lung carcinoma and B16 amelanotic melanoma cells.[1][2]

  • Antiviral Activity: This prostaglandin analog effectively inhibits the replication of both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus-1 (HIV-1).[1][3][4] Notably, this antiviral effect occurs at concentrations that do not significantly impact the host cell's DNA synthesis, indicating a degree of selectivity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: In Vitro Antiviral Efficacy of this compound

VirusCell LineID₅₀ (Inhibitory Dose 50%)Reference
HSV-1Vero cells3.8-5.6 µg/ml[3]
HSV-1Human foreskin fibroblasts4.6-7.3 µg/ml[3]
HIV-1Acutely infected T cells2.5 µg/ml[3]

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, the antiviral activity of cyclopentenone prostaglandins, a class to which PGA1 belongs, has been linked to the induction of heat shock proteins (HSPs), particularly HSP70.[5] The proposed mechanism suggests that the induction of HSP70 in the host cell creates an environment that is non-conducive to viral protein synthesis.[5] This leads to a translational block of viral proteins, thereby inhibiting viral replication.[5]

antiviral_mechanism Proposed Antiviral Mechanism of Cyclopentenone Prostaglandins diMePGA1 16,16-Dimethyl Prostaglandin A1 HostCell Host Cell diMePGA1->HostCell Enters HSP70 HSP70 Induction HostCell->HSP70 Induces ViralProteinSynthesis Viral Protein Synthesis HSP70->ViralProteinSynthesis Inhibits (Translational Block) ViralReplication Viral Replication ViralProteinSynthesis->ViralReplication Leads to

Caption: Proposed antiviral signaling pathway of cyclopentenone prostaglandins.

Experimental Protocols

The following section details the general methodologies employed in the key experiments cited in this guide.

In Vitro Antiviral Assay (General Protocol)

This protocol outlines a general workflow for assessing the antiviral activity of this compound against HSV-1 and HIV-1.

antiviral_assay_workflow General Workflow for In Vitro Antiviral Assay cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis CellCulture 1. Culture Host Cells (e.g., Vero, HFF, T cells) Infection 3. Infect Host Cells with Virus (HSV-1 or HIV-1) CellCulture->Infection CompoundPrep 2. Prepare Serial Dilutions of 16,16-Dimethyl PGA1 Treatment 4. Treat Infected Cells with 16,16-Dimethyl PGA1 Dilutions CompoundPrep->Treatment Infection->Treatment Incubation 5. Incubate for a Defined Period Treatment->Incubation Quantification 6. Quantify Viral Replication (e.g., Plaque Assay, p24 Antigen Assay) Incubation->Quantification ID50 7. Calculate ID₅₀ Value Quantification->ID50

References

16,16-Dimethyl prostaglandin A1 signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 16,16-Dimethyl Prostaglandin A1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (dmPGA1) is a synthetic analog of prostaglandin A1, noted for its metabolic stability and significant biological activities. These activities primarily include the inhibition of DNA synthesis in neoplastic cells and the suppression of viral replication, particularly against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1] While the precise signaling cascade of dmPGA1 has not been fully elucidated in dedicated studies, a plausible pathway can be constructed based on the known mechanisms of closely related prostaglandins. This guide synthesizes the available direct and inferred evidence to present a comprehensive model of the dmPGA1 signaling pathway, alongside quantitative data and relevant experimental protocols to facilitate further research.

The Proposed this compound Signaling Pathway

The signaling pathway of dmPGA1 is believed to be initiated by its interaction with cell surface prostanoid receptors, which are a class of G-protein coupled receptors (GPCRs). Although direct binding studies for dmPGA1 are scarce, data from analogous compounds, particularly 16,16-dimethyl prostaglandin E2, strongly suggest an interaction with EP receptor subtypes. The downstream consequences of this interaction likely involve the modulation of intracellular second messengers and the activation of cytoprotective cellular programs.

A key feature of cyclopentenone prostaglandins, including the parent compound Prostaglandin A1, is their ability to induce a heat shock response. This is achieved through the activation of the Heat Shock Transcription Factor 1 (HSF1).[2] Activated HSF1 translocates to the nucleus and drives the expression of heat shock proteins, most notably Heat Shock Protein 70 (HSP70). HSP70 is a molecular chaperone with potent cytoprotective, anti-apoptotic, and anti-inflammatory functions.

Furthermore, the cellular stress induced by dmPGA1 may also activate the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In response to cellular stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, leading to their transcription.

The culmination of these signaling events is a cellular state that is more resilient to stressors, which may underlie the observed antiviral and antiproliferative effects of dmPGA1.

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGA1 16,16-Dimethyl Prostaglandin A1 EP_Receptor Prostanoid EP Receptor (GPCR) dmPGA1->EP_Receptor Keap1_Nrf2 Keap1-Nrf2 Complex dmPGA1->Keap1_Nrf2 Induces Stress HSF1 HSF1 dmPGA1->HSF1 Induces Stress G_Protein G-Protein EP_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates p53_inhibition Inhibition of p53 Pathway PKA->p53_inhibition Leads to Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates HSF1_nuc HSF1 HSF1->HSF1_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Cytoprotective_Genes Transcription of Cytoprotective Genes ARE->Cytoprotective_Genes HSE Heat Shock Element (HSE) HSF1_nuc->HSE HSP_Genes Transcription of Heat Shock Protein Genes HSE->HSP_Genes

Caption: Proposed signaling pathway of this compound.

Quantitative Data

The available quantitative data for dmPGA1 primarily relates to its antiviral activity. The 50% inhibitory concentration (ID50) has been determined for several strains of Herpes Simplex Virus (HSV) and for the Human Immunodeficiency Virus (HIV-1) in different cell lines.

Virus Cell Line ID50 (µg/mL) Reference
HSV-1 (various strains)Vero Cells3.8 - 5.6[3]
HSV-1 (various strains)Human Foreskin Fibroblasts4.6 - 7.3[3]
HIV-1Acutely Infected T-cells2.5[3]

Key Experimental Protocols

To further investigate the signaling pathway of dmPGA1, a number of standard cell and molecular biology techniques can be employed. Below are detailed protocols for key experiments.

Western Blot for p53 Protein Levels

This protocol is designed to assess the effect of dmPGA1 on the expression levels of the tumor suppressor protein p53.

Western Blot Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., with dmPGA1) start->cell_culture lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer 5. Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking 6. Membrane Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p53) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis detection->analysis end End analysis->end Nrf2 Luciferase Reporter Assay Workflow start Start transfection 1. Co-transfect cells with: - ARE-Luciferase Reporter Plasmid - Renilla Luciferase Control Plasmid start->transfection treatment 2. Treat cells with dmPGA1 transfection->treatment lysis 3. Lyse cells treatment->lysis luciferase_assay 4. Measure Firefly and Renilla Luciferase Activity lysis->luciferase_assay analysis 5. Normalize Firefly to Renilla Luciferase Activity luciferase_assay->analysis end End analysis->end

References

Unraveling the Molecular Targets of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin A1 (dmPGA1) is a synthetic analog of the naturally occurring prostaglandin A1 (PGA1). While recognized for its potent biological activities, including anti-proliferative and anti-viral effects, the specific molecular targets and receptor-mediated signaling pathways of dmPGA1 remain an area of active investigation. This technical guide synthesizes the current understanding of dmPGA1's mechanism of action, drawing parallels from the broader class of cyclopentenone prostaglandins (cyPGs). Due to a scarcity of direct binding studies on dmPGA1, this document focuses on its established biological outcomes and the putative mechanisms that likely govern its function.

Introduction to this compound

This compound is a chemically modified version of PGA1, designed to be more resistant to metabolic degradation. This structural modification enhances its biological stability, making it a subject of interest for therapeutic applications.[1][2] Its primary reported activities include the inhibition of DNA synthesis in various cancer cell lines and the suppression of viral replication, notably against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1][2][3]

Known Biological Activities and Quantitative Data

The principal biological effects of dmPGA1 have been quantified in terms of its inhibitory concentrations.

Biological Activity Cell Line/System Parameter Value Reference
Inhibition of Viral ReplicationVero cells (HSV-1)ID503.8-5.6 µg/ml[2]
Inhibition of Viral ReplicationHuman foreskin fibroblasts (HSV-1)ID504.6-7.3 µg/ml[2]
Inhibition of Viral ReplicationT cells (acutely infected with HIV-1)ID502.5 µg/ml[2]

Table 1: Summary of Quantitative Data for this compound Biological Activity.

Target Proteins and Receptors: An Unconventional Mechanism

Direct, high-affinity binding of dmPGA1 to specific cell surface prostanoid receptors (e.g., EP, FP, DP, IP, TP receptors) has not been conclusively demonstrated in the scientific literature. Instead, the biological activities of dmPGA1 are thought to be mediated through mechanisms common to cyclopentenone prostaglandins.[4][5]

The key structural feature of cyPGs is the α,β-unsaturated carbonyl group within the cyclopentenone ring.[5] This reactive group allows these molecules to form covalent Michael adducts with the thiol groups of cysteine residues in various cellular proteins.[4][6] This covalent modification can alter the function of target proteins, leading to the observed biological effects.

Potential intracellular targets for this class of compounds include:

  • Transcription Factors: Notably, components of the NF-κB signaling pathway. By modifying key proteins in this pathway, cyPGs can suppress the expression of pro-inflammatory and pro-survival genes.[4][7]

  • Cellular Stress Response Proteins: Cyclopentenone prostaglandins have been shown to induce the expression of heat shock proteins (HSPs), which is a component of the cellular stress response.[6]

  • Cytoskeletal Proteins: Studies on related PGA1 analogs have identified cytoskeletal proteins as potential targets for covalent modification.[6]

Postulated Signaling Pathways

Given the lack of specific receptor binding data for dmPGA1, a definitive signaling pathway cannot be delineated. However, based on the known mechanisms of cyclopentenone prostaglandins, a generalized pathway can be proposed. This pathway is likely initiated by the entry of dmPGA1 into the cell, followed by covalent modification of intracellular protein targets.

G Proposed Intracellular Signaling of Cyclopentenone Prostaglandins cluster_cell Cellular Environment dmPGA1 16,16-Dimethyl Prostaglandin A1 Intracellular_dmPGA1 Intracellular dmPGA1 dmPGA1->Intracellular_dmPGA1 Passive Diffusion/ Transport CellMembrane Cell Membrane CovalentAdducts Covalent Adduct Formation Intracellular_dmPGA1->CovalentAdducts TargetProteins Target Proteins (e.g., NF-κB pathway components, stress response proteins) TargetProteins->CovalentAdducts FunctionalAlteration Alteration of Protein Function CovalentAdducts->FunctionalAlteration BiologicalEffects Biological Effects (Inhibition of DNA Synthesis, Anti-viral Activity) FunctionalAlteration->BiologicalEffects

Figure 1: A proposed signaling pathway for this compound.

Experimental Protocols: A Methodological Gap

5.1. Target Identification using Affinity-Based Probes

A common strategy involves synthesizing a tagged version of the compound of interest, such as a biotinylated analog of dmPGA1.

G Workflow for Target Identification of dmPGA1 Start Synthesize Biotinylated dmPGA1 Analog Incubate Incubate Cells with Biotin-dmPGA1 Start->Incubate Lyse Cell Lysis Incubate->Lyse Affinity Avidin/Streptavidin Affinity Chromatography Lyse->Affinity Elute Elute Bound Proteins Affinity->Elute Analyze Protein Identification (e.g., Mass Spectrometry) Elute->Analyze Validate Target Validation (e.g., Western Blot, Functional Assays) Analyze->Validate

Figure 2: Experimental workflow for identifying protein targets of dmPGA1.

Methodology:

  • Synthesis of Biotinylated dmPGA1: A biotin moiety is chemically conjugated to the dmPGA1 molecule, creating a probe for affinity purification.

  • Cellular Treatment: Target cells are incubated with the biotinylated dmPGA1 to allow for the formation of covalent adducts with intracellular proteins.

  • Cell Lysis and Affinity Chromatography: Cells are lysed, and the lysate is passed through a column containing immobilized avidin or streptavidin, which has a high affinity for biotin.

  • Elution and Protein Identification: The proteins covalently bound to the biotinylated dmPGA1 are retained on the column and can be subsequently eluted and identified using techniques like mass spectrometry.

  • Target Validation: The identified protein targets are then validated using methods such as western blotting with specific antibodies and functional assays to confirm the biological relevance of the interaction.

Conclusion and Future Directions

This compound exhibits significant anti-proliferative and anti-viral properties. While its precise molecular targets and receptors are not yet fully elucidated, the existing evidence strongly suggests a mechanism of action centered on the covalent modification of intracellular proteins, a characteristic feature of cyclopentenone prostaglandins. Future research should focus on utilizing affinity-based proteomic approaches to definitively identify the protein targets of dmPGA1. Elucidating these targets and the downstream consequences of their modification will be crucial for understanding the full therapeutic potential of this compound and for the rational design of novel drugs based on its structure.

References

In Vitro Effects of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin A1 (dmPGA1), a synthetic analog of prostaglandin A1, has demonstrated significant biological activity in various in vitro models. This technical guide provides a comprehensive overview of the in vitro effects of dmPGA1, with a primary focus on its antiviral and anticancer properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways are illustrated. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, oncology, and drug development.

Antiviral Effects

dmPGA1 has been shown to be a potent inhibitor of the replication of both DNA and RNA viruses, notably Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

Quantitative Data: Inhibition of Viral Replication

The inhibitory activity of dmPGA1 against various viral strains is presented in Table 1. The 50% inhibitory concentration (ID50) values highlight its efficacy in different cell lines.

Virus StrainCell LineID50 (µg/mL)Reference
Herpes Simplex Virus Type 1 (HSV-1)
Various StrainsVero Cells3.8 - 5.6[1][2]
Various StrainsHuman Foreskin Fibroblasts4.6 - 7.3[1][2]
Herpes Simplex Virus Type 2 (HSV-2)
Two StrainsVero Cells3.8 - 4.5[1][2]
Human Foreskin Fibroblasts5.7[1][2]
Human Immunodeficiency Virus Type 1 (HIV-1)
Acutely Infected T Cells (VB line)2.5[1][2]
Chronically Infected Macrophages5.2[1][2]
Experimental Protocol: Plaque Reduction Assay for HSV

This protocol outlines the general steps for determining the antiviral activity of dmPGA1 against HSV using a plaque reduction assay.

Materials:

  • Vero cells or Human Foreskin Fibroblasts (HFF)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock

  • This compound (dmPGA1)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells or HFFs in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of dmPGA1 in DMEM.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with HSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add DMEM containing various concentrations of dmPGA1.

  • Overlay: After 2 hours of incubation with the drug, remove the medium and overlay the cells with methylcellulose medium containing the respective concentrations of dmPGA1.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Counting: Remove the overlay, fix the cells with methanol, and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug). The ID50 is determined as the concentration of dmPGA1 that inhibits plaque formation by 50%.

Experimental Workflow: Antiviral Screening

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation & Plaque Development cluster_analysis Data Analysis cell_seeding Seed Host Cells infection Infect Cells with Virus cell_seeding->infection drug_prep Prepare dmPGA1 Dilutions treatment Add dmPGA1 drug_prep->treatment infection->treatment overlay Add Overlay Medium treatment->overlay incubation Incubate for 2-3 Days overlay->incubation staining Fix and Stain Plaques incubation->staining counting Count Plaques staining->counting calculation Calculate ID50 counting->calculation

Antiviral screening workflow using a plaque reduction assay.

Anticancer Effects

dmPGA1 exhibits cytostatic effects on various cancer cell lines, primarily through the inhibition of DNA synthesis and induction of cell cycle arrest.[3]

Quantitative Data: Inhibition of DNA Synthesis

Studies have shown that dmPGA1 can inhibit DNA synthesis in Lewis lung carcinoma and B-16 amelanotic melanoma cells.[3] While specific IC50 values for DNA synthesis inhibition are not consistently reported in the initial literature, the primary mechanism of its anticancer effect is attributed to cell cycle arrest.

Mechanism of Action: Cell Cycle Arrest

The anticancer activity of dmPGA1 and its analogs is linked to their ability to induce G1 phase cell cycle arrest.[4] This is achieved through the modulation of key cell cycle regulatory proteins.

Signaling Pathway: dmPGA1 treatment leads to an upregulation of the cyclin-dependent kinase inhibitor p21 and a reduction in the levels of cyclin E.[4] This results in the inhibition of cyclin A- and cyclin E-dependent kinase activities, which are crucial for the G1 to S phase transition. The decrease in cyclin A-dependent kinase activity is due to an increased association of p21 with cyclin A-cyclin-dependent kinase 2 (CDK2) complexes. The reduction in cyclin E-dependent activity is a combined effect of decreased cyclin E protein levels and an increased association of p21 with the cyclin E-CDK2 complex.[4]

Cell_Cycle_Arrest_Pathway cluster_inhibition Inhibitory Action dmPGA1 16,16-Dimethyl prostaglandin A1 p21 p21 (CDK inhibitor) dmPGA1->p21 induces expression CyclinE Cyclin E dmPGA1->CyclinE reduces protein level CyclinE_CDK2 Cyclin E-CDK2 Complex p21->CyclinE_CDK2 inhibits CyclinA_CDK2 Cyclin A-CDK2 Complex p21->CyclinA_CDK2 inhibits CyclinE->CyclinE_CDK2 CyclinA Cyclin A CyclinA->CyclinA_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CDK2->CyclinA_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes CyclinA_CDK2->G1_S_Transition promotes CellCycleArrest G1 Cell Cycle Arrest

Signaling pathway of dmPGA1-induced G1 cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the general steps for analyzing the cell cycle distribution of cancer cells treated with dmPGA1 using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dmPGA1)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of dmPGA1 or vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound exhibits potent in vitro antiviral and anticancer activities. Its ability to inhibit the replication of clinically relevant viruses like HSV and HIV, coupled with its cytostatic effects on cancer cells through the induction of G1 cell cycle arrest, makes it a compound of significant interest for further research and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for scientists investigating the therapeutic potential of dmPGA1. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of prostaglandin A1.[1] This modified prostaglandin exhibits a range of biological activities, including the inhibition of DNA synthesis in certain cancer cell lines and antiviral effects.[1] These application notes provide a detailed overview of the experimental protocols for utilizing this compound in a cell culture setting, including its preparation, application to cells, and methods for assessing its biological effects.

Data Presentation

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineID₅₀ (µg/mL)
HSV-1Vero Cells3.8 - 5.6
HSV-1Human Foreskin Fibroblasts4.6 - 7.3
HIV-1Acutely Infected T cells2.5

ID₅₀ (Inhibitory Dose 50%) is the concentration of the compound that inhibits 50% of viral replication.[2]

Table 2: Solubility of this compound

SolventSolubility
DMF>75 mg/mL
DMSO>50 mg/mL
Ethanol>100 mg/mL
PBS (pH 7.2)>2.4 mg/mL

[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Determine the required concentration: Based on the desired final concentration for your experiments, calculate the amount of this compound and DMSO needed. For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of the compound in 100 µL of DMSO.

  • Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the lyophilized this compound.

  • Dissolution: Gently vortex the vial until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: General Cell Culture Treatment with this compound

This protocol provides a general procedure for treating adherent or suspension cells with this compound.

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution

  • Complete cell culture medium

  • Sterile culture plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in culture plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours before treatment.

    • Suspension cells: Seed cells in culture flasks at the desired density.

  • Preparation of Treatment Medium: Thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Cell Treatment:

    • Adherent cells: Carefully remove the existing medium from the culture plates and replace it with the prepared treatment medium.

    • Suspension cells: Add the appropriate volume of the concentrated treatment solution to the cell suspension flasks to achieve the desired final concentrations.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cytotoxicity assays, cell proliferation assays, or analysis of signaling pathways.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound by measuring cell metabolic activity.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

This compound, as a cyclopentenone prostaglandin, is known to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This inhibition is a key mechanism underlying its anti-inflammatory and antiviral effects. The compound acts by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[3][4] This stabilizes the IκB-α/NF-κB complex in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and the transcription of its target genes.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_pathway NF-κB Signaling Pathway cluster_drug Drug Action Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB-α IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB-α NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates to Nucleus Proteasome Proteasome IkB_P->Proteasome Degradation Gene Target Gene Transcription NFkB_nucleus->Gene Cytokines Pro-inflammatory Cytokines Gene->Cytokines PGA1 16,16-Dimethyl PGA1 PGA1->IKK Inhibits Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Potential Interaction with PPARγ

Cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are known to be natural ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5][6][7] Activation of PPARγ can modulate inflammatory responses. While direct evidence for this compound as a PPARγ ligand is not as established, its structural similarity to other cyclopentenone prostaglandins suggests a potential for interaction. This interaction could contribute to its overall biological activity. Further research is needed to fully elucidate the specific role of this compound in PPARγ activation.

PPARg_Activation cluster_ligand Ligand Binding cluster_receptor PPARγ Activation PGA1 Cyclopentenone Prostaglandins (e.g., 16,16-Dimethyl PGA1 - Putative) PPARg PPARγ PGA1->PPARg Binds to Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (PPAR Response Element) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Response Anti-inflammatory Response Gene->Response Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Putative activation of the PPARγ signaling pathway by cyclopentenone prostaglandins.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Prep Prepare 16,16-Dimethyl PGA1 Stock Solution Treat Treat Cells with 16,16-Dimethyl PGA1 Prep->Treat Seed Seed Cells Seed->Treat Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treat->Cytotoxicity Proliferation Proliferation Assay Treat->Proliferation Apoptosis Apoptosis Assay Treat->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Treat->Signaling

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers and Important Considerations

No established in vivo dosage for 16,16-Dimethyl Prostaglandin A1 (di-Me-PGA1) has been identified in the published literature. The following application notes and protocols are extrapolated from in vivo studies of structurally related prostaglandin analogs, including other A-series prostaglandins and other 16,16-dimethylated prostaglandins. The provided dosage ranges are suggested starting points for research and must be optimized through dose-response studies for your specific animal model and experimental endpoint.

This document is intended for research purposes only and not for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction

This compound (di-Me-PGA1) is a synthetic analog of Prostaglandin A1 (PGA1). The dimethylation at the C16 position makes it resistant to in vivo metabolism, thereby prolonging its half-life and biological activity.[1] In vitro studies have shown that di-Me-PGA1 can inhibit DNA synthesis in various cancer cell lines and exhibits antiviral activity against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1] This document provides a summary of potential in vivo applications, suggested dosage and administration protocols based on related compounds, and insights into its potential mechanism of action.

Quantitative Data Summary

The following tables summarize in vivo dosage and administration data from studies on prostaglandin analogs closely related to this compound. This data can be used to inform the design of initial in vivo experiments with di-Me-PGA1.

Table 1: In Vivo Dosages of Prostaglandin A Analogs

CompoundAnimal ModelApplicationDosage RangeRoute of AdministrationReference
Δ⁷-Prostaglandin A1MouseAntitumor10-30 mg/kg/dayIntraperitoneal (i.p.)
12-epi-Δ⁷-PGA1MouseAntitumor100 mg/kg (single dose)Intraperitoneal (i.p.)
Prostaglandin A1RatGlucose Metabolism0.5 µg/kg/minIntravenous (i.v.) Infusion

Table 2: In Vivo Dosages of 16,16-Dimethyl Prostaglandin Analogs

CompoundAnimal ModelApplicationDosage RangeRoute of AdministrationReference
16,16-Dimethyl PGA2MouseAntiviral, Antitumor10 µ g/day Infusion[2]
16,16-Dimethyl PGE2MouseRadioprotection10-40 µ g/mouse Subcutaneous (s.c.), Intravenous (i.v.)[3]
16,16-Dimethyl PGE2RatGastric Mucosal Effects0.002-0.02 µg/kg/minIntravenous (i.v.) Infusion[4]
16,16-Dimethyl PGE2HumanGastric Secretion Inhibition0.01-1.0 µg/kg (oral), 0.01-0.1 µg/kg (i.v.)Oral, Intravenous (i.v.)[5]

Signaling Pathways

Prostaglandins typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface.[6][7][8] However, A-series prostaglandins, including PGA1, have also been shown to have intracellular targets. Recent evidence suggests that PGA1 can directly bind to and activate the orphan nuclear receptor Nurr1, a key regulator of dopaminergic neuron development and maintenance.[6] This interaction promotes the transcriptional activity of Nurr1, which may contribute to its biological effects.

PGA1_Signaling Potential Signaling Pathways of 16,16-Dimethyl PGA1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA1 16,16-Dimethyl Prostaglandin A1 GPCR GPCR (Putative) PGA1->GPCR Extracellular Binding Nurr1 Nurr1 (Orphan Nuclear Receptor) PGA1->Nurr1 Intracellular Binding Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus G_Protein G-Protein Activation GPCR->G_Protein Second_Messengers Second Messengers (e.g., cAMP) G_Protein->Second_Messengers Downstream_Signaling Downstream Signaling Cascades Second_Messengers->Downstream_Signaling Biological_Effects Biological Effects (e.g., Anti-inflammatory, Neuroprotective) Downstream_Signaling->Biological_Effects Nurr1_Activation Nurr1 Transcriptional Activation Nurr1->Nurr1_Activation Target_Genes Target Gene Expression Nurr1_Activation->Target_Genes Target_Genes->Biological_Effects

Caption: Potential signaling pathways of 16,16-Dimethyl PGA1.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (typically supplied in an organic solvent like methyl acetate)

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Anhydrous ethanol (100%)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, conical glass vials

  • Micropipettes and sterile, filtered pipette tips

Procedure:

  • Aliquot the stock solution: Based on the amount of di-Me-PGA1 needed for your experiment, carefully aliquot the required volume of the stock solution into a sterile, conical glass vial.

  • Solvent evaporation: Under a gentle stream of inert gas, evaporate the organic solvent (e.g., methyl acetate) until a thin film of the compound is visible at the bottom of the vial. It is crucial to perform this step on ice to prevent degradation of the prostaglandin.

  • Reconstitution in ethanol: Reconstitute the dried di-Me-PGA1 in a small volume of 100% ethanol. For example, to create a 10 mg/mL stock solution, add 100 µL of ethanol to 1 mg of the compound. Vortex gently to ensure complete dissolution.

  • Dilution in PBS: For the final injection volume, dilute the ethanol stock solution in sterile PBS (pH 7.4) to the desired final concentration. The final concentration of ethanol in the injection solution should be kept to a minimum, ideally below 5%, to avoid adverse effects in the animals. Prepare this final dilution fresh on the day of injection.

Example Calculation for a 1 mg/kg dose in a 25g mouse:

  • Desired dose: 1 mg/kg = 0.025 mg for a 25g mouse.

  • From a 10 mg/mL ethanol stock, this corresponds to 2.5 µL.

  • For an injection volume of 200 µL, you would take 2.5 µL of the 10 mg/mL stock and add 197.5 µL of sterile PBS.

  • The final ethanol concentration would be approximately 1.25%.

In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection in Mice

This is a general protocol and should be adapted based on institutional guidelines and experimental requirements. [9][10][11]

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringes

  • Sterile 26-27 gauge needles

  • 70% ethanol for disinfection

  • Appropriate animal handling and restraint equipment

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. Ensure the animal is held firmly but without restricting its breathing.

  • Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This minimizes the risk of puncturing the cecum, bladder, or other vital organs.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Tilt the mouse so that its head is pointing slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of injury. Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (indicated by the appearance of blood) or the intestine (indicated by a yellowish or greenish aspirate). If any fluid is aspirated, discard the syringe and re-attempt the injection at a different site with a fresh needle and syringe.

  • Administration: If there is no aspirate, slowly and steadily inject the di-Me-PGA1 solution. The maximum recommended injection volume for a mouse is 10 mL/kg.[10]

  • Post-injection Monitoring: After withdrawing the needle, return the mouse to its cage and monitor it for any signs of distress or adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.

experimental_workflow start Experimental Design (Hypothesis, Animal Model, Endpoints) prep Preparation of 16,16-Dimethyl PGA1 Solution start->prep animal_groups Animal Grouping and Randomization prep->animal_groups administration In Vivo Administration (e.g., i.p. injection) animal_groups->administration monitoring Post-Administration Monitoring (Health, Behavior) administration->monitoring data_collection Data and Sample Collection (e.g., Blood, Tissues) monitoring->data_collection analysis Sample Analysis (e.g., Biomarker levels, Histopathology) data_collection->analysis end Data Analysis and Interpretation analysis->end

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (dmPGA1) is a synthetic, metabolism-resistant analog of prostaglandin A1 (PGA1). Like other cyclopentenone prostaglandins, dmPGA1 exhibits significant biological activities, including the inhibition of DNA synthesis and anti-proliferative effects against various cancer cell lines, such as Lewis lung carcinoma and B16 amelanotic melanoma cells.[1][2] Furthermore, it has demonstrated potent antiviral activity, inhibiting the replication of both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus-1 (HIV-1).[3] The anti-inflammatory and anti-proliferative effects of cyclopentenone prostaglandins are, in part, attributed to their ability to inhibit the NF-κB signaling pathway.[4] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκB-α.[4]

These properties make dmPGA1 a compound of interest for research in oncology, virology, and inflammation. The following application note provides a detailed protocol for assaying the anti-proliferative effects of dmPGA1 on a cancer cell line.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against various viral strains in different cell lines.

Virus StrainCell Line50% Inhibitory Concentration (ID50)
HSV-1Vero Cells3.8 - 5.6 µg/mL
HSV-1Human Foreskin Fibroblasts4.6 - 7.3 µg/mL
HSV-2Vero Cells3.8 - 4.5 µg/mL
HSV-2Human Foreskin Fibroblasts5.7 µg/mL
HIV-1Acutely Infected T Cells (VB line)2.5 µg/mL
HIV-1Chronically Infected Macrophages5.2 µg/mL

Data compiled from Hughes-Fulford, M., et al. (1992).[5]

Experimental Protocols

Assay for Anti-Proliferative Activity of this compound using MTT Assay

This protocol details a method to assess the cytotoxic and anti-proliferative effects of dmPGA1 on the B16-F10 murine melanoma cell line using a colorimetric MTT assay.[6][7]

Materials and Reagents:

  • B16-F10 murine melanoma cells

  • This compound (dmPGA1)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[8]

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the B16-F10 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate overnight to allow for cell attachment.

  • Treatment with dmPGA1:

    • Prepare a stock solution of dmPGA1 in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of dmPGA1. Include a vehicle control (medium with the solvent at the same concentration used for the highest dmPGA1 concentration).

    • Incubate the cells for 48 hours.[8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of dmPGA1 that inhibits cell proliferation by 50%).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis B16F10 B16-F10 Cells Culture Culture in DMEM + 10% FBS B16F10->Culture Seed Seed 1x10^4 cells/well in 96-well plate Culture->Seed Treat Add dmPGA1 to cells Incubate 48h Seed->Treat dmPGA1 Prepare dmPGA1 serial dilutions dmPGA1->Treat Add_MTT Add MTT solution Incubate 3-4h Treat->Add_MTT Dissolve Remove medium Add DMSO Add_MTT->Dissolve Read Measure Absorbance at 540 nm Dissolve->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for determining the anti-proliferative activity of dmPGA1.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-α-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB-α Degradation IκB-α Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB dmPGA1 16,16-Dimethyl Prostaglandin A1 dmPGA1->IKK Inhibition dmPGA1->Degradation Prevents DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription

Caption: Proposed mechanism of dmPGA1 via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (dmPGEA1) is a synthetic analog of prostaglandin A1 that has demonstrated potential as an anti-proliferative agent in cancer cell line studies. Research suggests that dmPGEA1 can inhibit DNA synthesis and induce cell cycle arrest, making it a compound of interest for cancer research and drug development. These application notes provide a summary of the known effects of dmPGEA1 on cancer cells, detailed protocols for relevant experiments, and visualizations of the key signaling pathways.

Application Notes

Mechanism of Action

Studies on dmPGEA1 and structurally similar Prostaglandin A1 (PGA1) analogs suggest that its primary anti-cancer effect is mediated through the induction of cell cycle arrest at the G1 phase.[1] The proposed mechanism involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[2] This increase in p21 leads to the inhibition of cyclin A- and cyclin E-dependent kinase activities, which are crucial for the G1/S phase transition.[2] The growth arrest induced by dmPGEA1 has been observed to be reversible upon removal of the compound.[1]

Effects on Cancer Cell Lines

  • Inhibition of DNA Synthesis: this compound has been shown to be a potent inhibitor of DNA synthesis in S-49 cyc- lymphoma cells.[1]

  • Cell Cycle Arrest: Treatment with dmPGEA1 leads to an accumulation of cells in the G1 phase of the cell cycle.[1] This effect has been observed in S-49 cyc- cells.[1] While direct evidence for other cell lines is limited, potent analogs of PGA1 have been shown to cause G1 arrest in A172 human glioma cells.[2]

Quantitative Data

Table 1: Growth Inhibition of Cancer Cell Lines by Prostaglandin A1 Analogs

CompoundCell LineAssayIC50Reference
15-epi-delta7-PGA1 methyl ester (NAG-0092)A172 (Human Glioma)Cell Growth AssayMore potent than PGA1[2]
12-iso-delta7-PGA1 methyl ester (NAG-0093)A172 (Human Glioma)Cell Growth AssayMore potent than PGA1[2]
ent-delta7-PGA1 methyl ester (NAG-0022)A172 (Human Glioma)Cell Growth AssayMore potent than PGA1[2]
This compoundS-49 cyc- (Lymphoma)DNA Synthesis InhibitionEffective at 30-50 µM[1]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted to determine the IC50 of dmPGEA1.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in a suitable solvent, e.g., DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of dmPGEA1 in complete culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of dmPGEA1. Include a vehicle control (medium with the same concentration of solvent as the highest dmPGEA1 concentration).

    • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

2. Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with dmPGEA1.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • 6-well plates

    • PBS (Phosphate-Buffered Saline)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with dmPGEA1 at the desired concentration (e.g., 30-50 µM) for 24 hours. Include a vehicle control.

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the cells to remove the ethanol and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

3. Western Blot Analysis for Cell Cycle Regulatory Proteins

This protocol is for detecting changes in the expression of proteins like p21, cyclin A, and cyclin E following dmPGEA1 treatment.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p21, anti-cyclin A, anti-cyclin E, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with dmPGEA1 as described for the cell cycle analysis.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Visualizations

G1_Arrest_Pathway cluster_0 Inhibition dmPGEA1 16,16-Dimethyl prostaglandin A1 p21 p21 (CDK Inhibitor) Expression dmPGEA1->p21 CyclinE_CDK2 Cyclin E-CDK2 Complex p21->CyclinE_CDK2 CyclinA_CDK2 Cyclin A-CDK2 Complex p21->CyclinA_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition CyclinA_CDK2->G1_S_Transition CellCycleArrest G1 Phase Cell Cycle Arrest G1_S_Transition->CellCycleArrest

Caption: Proposed signaling pathway for dmPGEA1-induced G1 cell cycle arrest.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression Analysis (Western Blot) treatment->western_blot IC50 IC50 proliferation->IC50 Determine IC50 G1_arrest G1_arrest cell_cycle->G1_arrest Quantify G1 Arrest protein_levels protein_levels western_blot->protein_levels Analyze p21/Cyclin Levels

Caption: General experimental workflow for studying dmPGEA1 effects.

References

Unveiling the Antiviral Potential of 16,16-Dimethyl Prostaglandin A1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antiviral research applications of 16,16-Dimethyl prostaglandin A1 (dmPGA1), a synthetic analog of prostaglandin A1. These application notes detail its activity against key human pathogens, its mechanism of action, and standardized protocols for its investigation in a laboratory setting.

Introduction

This compound (dmPGA1) is a cyclopentenone prostaglandin that has demonstrated significant in vitro antiviral activity against a range of DNA and RNA viruses.[1][2] Its unique mechanism of action, primarily centered on the induction of cellular stress responses, offers a novel avenue for the development of broad-spectrum antiviral therapeutics.[3][4] This document outlines the known antiviral applications of dmPGA1, presents its efficacy data in a clear, tabular format, and provides detailed protocols for researchers to evaluate its potential in their own studies.

Antiviral Activity of this compound

dmPGA1 has shown potent inhibitory effects on the replication of Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[2][5] The antiviral activity is observed at concentrations that do not significantly affect host cell viability.[2]

Quantitative Antiviral Data

The following table summarizes the 50% inhibitory concentration (ID50) of dmPGA1 against various viral strains in different cell lines.

VirusStrain(s)Cell LineID50 (µg/mL)Reference
Herpes Simplex Virus-1 (HSV-1) Multiple StrainsVero Cells3.8 - 5.6[2]
Multiple StrainsHuman Foreskin Fibroblasts4.6 - 7.3[2]
Herpes Simplex Virus-2 (HSV-2) Two StrainsVero Cells3.8 - 4.5[2]
Not SpecifiedHuman Foreskin Fibroblasts5.7[2]
Human Immunodeficiency Virus-1 (HIV-1) Not SpecifiedAcutely Infected T cells (VB line)2.5[2]
Not SpecifiedChronically Infected Macrophages5.2[2]

Mechanism of Action

The primary antiviral mechanism of dmPGA1 is linked to its ability to induce the expression of Heat Shock Protein 70 (HSP70) in host cells.[3][4] This cellular stress response interferes with viral replication through multiple pathways.

  • Inhibition of Viral Protein Synthesis: Increased levels of HSP70 can selectively block the translation of viral proteins, a critical step in the viral life cycle.[3][6]

  • Interference with HIV-1 Vif Protein: In the context of HIV-1, the induction of HSP70 by prostaglandin A1 (a related compound) has been shown to inhibit the activity of the viral infectivity factor (Vif). Vif normally degrades the host antiviral protein APOBEC3G. By blocking Vif, dmPGA1 helps to preserve the antiviral function of APOBEC3G.[7]

It is noteworthy that other closely related prostaglandins, such as 16,16-dimethyl prostaglandin E2 and A2, do not share this antiviral activity and can, in some cases, enhance viral replication, highlighting the specific nature of dmPGA1's effects.[2]

dmPGA1 16,16-Dimethyl prostaglandin A1 Cell Host Cell dmPGA1->Cell Enters HSF1 Heat Shock Factor 1 (HSF1) Cell->HSF1 Activates HSP70 Heat Shock Protein 70 (HSP70) HSF1->HSP70 Induces Expression ViralProtein Viral Protein Synthesis HSP70->ViralProtein Inhibits Vif HIV-1 Vif Protein HSP70->Vif Inhibits ViralReplication Viral Replication ViralProtein->ViralReplication Required for APOBEC3G APOBEC3G Vif->APOBEC3G Degrades APOBEC3G->ViralReplication Inhibits A Seed Vero Cells in 12-well plates B Infect with HSV (1 hr adsorption) A->B C Add dmPGA1 dilutions in methylcellulose overlay B->C D Incubate for 2-3 days (37°C, 5% CO2) C->D E Fix and Stain with Crystal Violet D->E F Count Plaques and Calculate ID50 E->F A Seed T-cells in 96-well plates B Infect with HIV-1 and add dmPGA1 dilutions A->B C Incubate for 3-7 days (37°C, 5% CO2) B->C D Collect Supernatant C->D E Perform HIV-1 p24 Antigen ELISA D->E F Quantify p24 and Calculate ID50 E->F

References

Application Notes and Protocols: Measuring the Effects of 16,16-Dimethyl Prostaglandin A1 on Viral Load

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (dmPGA1) is a synthetic analog of prostaglandin A1 that has demonstrated significant antiviral activity against a range of DNA and RNA viruses.[1] Notably, it inhibits the replication of Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1) at concentrations that do not exhibit cytotoxicity by altering cellular DNA synthesis.[1][2] These application notes provide a summary of the quantitative effects of dmPGA1 on viral load and detailed protocols for assessing its antiviral efficacy in a laboratory setting. The underlying mechanism of action involves the induction of host cell stress response pathways, offering a unique approach to antiviral therapy.

Mechanism of Action

The antiviral effect of cyclopentenone prostaglandins, including dmPGA1, is not directed at the virus itself but is cell-mediated.[3] Treatment with dmPGA1 and related prostaglandins of the A-series leads to the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response.[4][5][6] Activated HSF1 translocates to the nucleus and induces the expression of Heat Shock Protein 70 (HSP70).[4][6] Elevated levels of HSP70 then interfere with viral replication by inhibiting the translation of viral proteins, a critical step in the viral life cycle.[3] This mechanism provides a broad-spectrum antiviral strategy by targeting a host cellular pathway essential for viral propagation.

16_16_Dimethyl_Prostaglandin_A1_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus 16_16_Dimethyl_PGA1 16_16_Dimethyl_PGA1 HSF1_Inactive HSF1 (inactive) 16_16_Dimethyl_PGA1->HSF1_Inactive Activates Cell_Membrane Cell Membrane HSF1_Active HSF1 (active) (Trimerization & Phosphorylation) HSF1_Inactive->HSF1_Active Nucleus Nucleus HSP70_Gene HSP70 Gene HSF1_Active->HSP70_Gene Binds to HSE HSP70_mRNA HSP70 mRNA HSP70_Gene->HSP70_mRNA Transcription HSP70_Protein HSP70 Protein HSP70_mRNA->HSP70_Protein Translation Ribosome Ribosome HSP70_Protein->Ribosome Inhibition Inhibition HSP70_Protein->Inhibition Viral_mRNA Viral mRNA Viral_mRNA->Ribosome Viral_Protein_Synthesis Viral Protein Synthesis Ribosome->Viral_Protein_Synthesis Inhibition->Viral_Protein_Synthesis

Caption: Proposed signaling pathway for the antiviral activity of 16,16-Dimethyl PGA1.

Data Presentation

The antiviral activity of this compound is summarized by its 50% inhibitory concentration (ID50) against various viral strains in different cell lines.

VirusStrain(s)Cell LineID50 (µg/mL)Reference
HSV-1 Multiple StrainsVero Cells3.8 - 5.6[1]
HSV-1 Multiple StrainsHuman Foreskin Fibroblasts4.6 - 7.3[1]
HSV-2 Two StrainsVero Cells3.8 - 4.5[1]
HSV-2 Not SpecifiedHuman Foreskin Fibroblasts5.7[1]
HIV-1 Not SpecifiedVB T-cell line (acutely infected)2.5[1][2]
HIV-1 Not SpecifiedMacrophages (chronically infected)5.2[1][2]

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity of this compound against HSV and HIV-1.

Protocol 1: Herpes Simplex Virus (HSV) Plaque Reduction Assay

This assay determines the concentration of dmPGA1 required to reduce the number of viral plaques by 50%.

HSV_Plaque_Reduction_Assay_Workflow Start Start Seed_Vero Seed Vero cells in 24-well plates Start->Seed_Vero Confluent_Monolayer Incubate to form a confluent monolayer (24h) Seed_Vero->Confluent_Monolayer Prepare_Drug Prepare serial dilutions of 16,16-Dimethyl PGA1 Confluent_Monolayer->Prepare_Drug Pre_treat Pre-treat cells with dmPGA1 dilutions (1h) Prepare_Drug->Pre_treat Infect_Cells Infect cells with HSV (e.g., MOI of 0.1) (1h) Pre_treat->Infect_Cells Remove_Inoculum Remove virus inoculum Infect_Cells->Remove_Inoculum Add_Overlay Add methylcellulose overlay containing corresponding dmPGA1 concentrations Remove_Inoculum->Add_Overlay Incubate_Plaques Incubate for 48-72h to allow plaque formation Add_Overlay->Incubate_Plaques Fix_Stain Fix and stain cells (e.g., crystal violet) Incubate_Plaques->Fix_Stain Count_Plaques Count plaques and calculate % inhibition Fix_Stain->Count_Plaques Calculate_ID50 Calculate ID50 Count_Plaques->Calculate_ID50 End End Calculate_ID50->End

Caption: Workflow for the HSV plaque reduction assay.

Materials:

  • Vero cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound

  • Methylcellulose overlay medium (e.g., 2x medium mixed 1:1 with 2.4% methylcellulose)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.5% crystal violet in 20% ethanol)

  • 24-well cell culture plates

Procedure:

  • Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. A suggested starting range based on known ID50 values is 0.1 to 20 µg/mL.

  • Aspirate the medium from the cell monolayers and wash once with PBS.

  • Add the diluted dmPGA1 to the wells and incubate for 1 hour at 37°C. Include a no-drug control.

  • Prepare a viral inoculum at the desired multiplicity of infection (MOI), for example, 0.1 PFU/cell.

  • Infect the cells with the virus in the presence of the corresponding concentrations of dmPGA1 and incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.

  • After the incubation period, aspirate the virus inoculum.

  • Overlay the cell monolayers with methylcellulose overlay medium containing the respective concentrations of dmPGA1.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Aspirate the overlay and fix the cells with fixing solution for 20 minutes.

  • Stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration compared to the no-drug control.

  • Determine the ID50 value by plotting the percentage of inhibition against the drug concentration.

Protocol 2: HIV-1 p24 Antigen ELISA

This protocol measures the amount of HIV-1 p24 antigen in the supernatant of infected cell cultures to determine the effect of dmPGA1 on viral replication.

HIV_p24_ELISA_Workflow Start Start Seed_Cells Seed T-cells (e.g., VB line) in culture plates Start->Seed_Cells Infect_Cells Infect cells with HIV-1 Seed_Cells->Infect_Cells Wash_Cells Wash cells to remove free virus Infect_Cells->Wash_Cells Treat_Cells Resuspend cells in medium with serial dilutions of 16,16-Dimethyl PGA1 Wash_Cells->Treat_Cells Incubate Incubate for several days (e.g., 3-7 days) Treat_Cells->Incubate Collect_Supernatant Collect supernatant at specified time points Incubate->Collect_Supernatant Perform_ELISA Perform HIV-1 p24 Antigen ELISA on supernatants Collect_Supernatant->Perform_ELISA Analyze_Data Analyze p24 concentration data Perform_ELISA->Analyze_Data Calculate_Inhibition Calculate % inhibition and ID50 Analyze_Data->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the HIV-1 p24 antigen ELISA.

Materials:

  • HIV-1 susceptible T-cell line (e.g., VB line) or primary macrophages

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and IL-2 for T-cells)

  • HIV-1 stock of known titer

  • This compound

  • Commercial HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Culture the target cells (e.g., VB T-cells) to the desired density.

  • Infect the cells with HIV-1 at a suitable MOI in a minimal volume of medium and incubate for 2-4 hours at 37°C.

  • Wash the cells three times with PBS to remove the unadsorbed virus.

  • Resuspend the cells in fresh culture medium containing serial dilutions of this compound. A suggested concentration range is 0.1 to 10 µg/mL. Include a no-drug control.

  • Plate the cell suspension in 96-well plates.

  • Incubate the plates at 37°C in a CO2 incubator.

  • At various time points post-infection (e.g., day 3, 5, and 7), carefully collect a portion of the cell culture supernatant for p24 analysis.

  • Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated wells, followed by a series of incubation and wash steps with detection antibodies and a substrate.

  • Read the absorbance on a microplate reader.

  • Quantify the p24 concentration using a standard curve provided with the kit.

  • Calculate the percentage of inhibition of p24 production for each dmPGA1 concentration compared to the no-drug control.

  • Determine the ID50 value by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound presents a promising avenue for the development of broad-spectrum antiviral agents. Its mechanism of action, centered on the modulation of a host cellular pathway, offers a potential strategy to combat a variety of viral infections. The protocols outlined above provide a framework for the systematic evaluation of dmPGA1 and other compounds with similar mechanisms of action, facilitating further research and development in this area.

References

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1-Induced Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (dmPGEA1) is a synthetic analog of prostaglandin A1 (PGA1), belonging to the family of cyclopentenone prostaglandins. These compounds are characterized by a reactive α,β-unsaturated carbonyl group in the cyclopentane ring, which is crucial for their biological activities. While research specifically on dmPGEA1 is limited, studies on related cyclopentenone prostaglandins, such as PGA1 and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides an overview of the potential mechanisms, experimental protocols, and available data regarding the use of dmPGEA1 for inducing apoptosis in tumor cells, drawing insights from closely related analogs.

Mechanism of Action

The primary mechanism by which cyclopentenone prostaglandins induce apoptosis is believed to involve the intrinsic or mitochondrial pathway, often initiated by cellular stress. The electrophilic nature of the cyclopentenone ring allows these molecules to form covalent adducts with cellular nucleophiles, particularly cysteine residues in proteins, leading to altered protein function and induction of cellular stress responses.

Key signaling events likely involved in dmPGEA1-induced apoptosis include:

  • Induction of Oxidative Stress: Similar to other cyclopentenone prostaglandins, dmPGEA1 may induce the production of reactive oxygen species (ROS).[1] This increase in ROS can lead to mitochondrial dysfunction.

  • Mitochondrial Pathway Activation: The accumulation of ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[1][2]

  • Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[2][3]

  • Modulation of Cell Cycle Proteins: Analogs of PGA1 have been shown to induce cell cycle arrest at the G1 phase by upregulating the expression of the cyclin-dependent kinase inhibitor p21 and reducing the levels of cyclin E.[4] This cell cycle arrest can be a prelude to apoptosis.

  • Inhibition of DNA Synthesis: dmPGEA1 has been reported to inhibit DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells, which is a hallmark of decreased cell proliferation and can be associated with the induction of apoptosis.[5]

Signaling Pathway Diagram

G dmPGEA1 16,16-Dimethyl Prostaglandin A1 ROS ↑ Reactive Oxygen Species (ROS) dmPGEA1->ROS p21 ↑ p21 dmPGEA1->p21 CyclinE ↓ Cyclin E dmPGEA1->CyclinE Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G1Arrest G1 Cell Cycle Arrest p21->G1Arrest CyclinE->G1Arrest G1Arrest->Apoptosis

Caption: Proposed signaling pathway for dmPGEA1-induced apoptosis.

Quantitative Data

Specific quantitative data for the apoptosis-inducing effects of this compound is scarce in publicly available literature. The following table summarizes the known inhibitory effects on DNA synthesis. Researchers are encouraged to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for cell viability and apoptosis in their specific tumor cell lines of interest.

CompoundCell LineEndpointIC50 / EffectReference
This compoundLewis Lung CarcinomaDNA SynthesisInhibition observed (specific IC50 not provided)[5]
This compoundB16 Amelanotic MelanomaDNA SynthesisInhibition observed (specific IC50 not provided)[5]
Δ7-PGA1L1210Cell Growth0.3 µg/ml[6]
12-epi-Δ7-PGA1L1210Cell Growth0.3 µg/ml[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess dmPGEA1-induced apoptosis. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of dmPGEA1 and to calculate the IC50 value.

Materials:

  • Tumor cell line of interest

  • Complete cell culture medium

  • This compound (dmPGEA1)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of dmPGEA1 in DMSO. Make serial dilutions of dmPGEA1 in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest dmPGEA1 concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Tumor cell line treated with dmPGEA1 (and vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of dmPGEA1 for the desired time. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Diagram

G cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Quantification (Flow Cytometry) Seed Seed Cells Treat Treat with dmPGEA1 Seed->Treat Incubate_MTT Incubate Treat->Incubate_MTT Add_MTT Add MTT Incubate_MTT->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Abs Read Absorbance Solubilize->Read_Abs IC50 Calculate IC50 Read_Abs->IC50 Treat_Apop Treat with dmPGEA1 Harvest Harvest Cells Treat_Apop->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V/PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Cells Analyze->Quantify

Caption: General experimental workflow for assessing dmPGEA1 effects.

References

Troubleshooting & Optimization

troubleshooting 16,16-Dimethyl prostaglandin A1 solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin A1 (16,16-dmPGA1).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).[1] These solvents allow for the preparation of high-concentration stock solutions that can be further diluted into aqueous media for experiments.

Q2: My this compound precipitated after I diluted my stock solution into my cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like prostaglandins. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final working concentration of 16,16-dmPGA1 in your assay.

  • Increase the solvent concentration (with caution): Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible to minimize toxicity, ideally ≤ 0.5%. However, a slightly higher concentration of the organic solvent in the final dilution may help to keep the compound in solution. Always include a vehicle control with the same final solvent concentration in your experiments.

  • Use a two-step dilution: First, dilute your high-concentration stock into a smaller volume of pre-warmed (37°C) cell culture medium. Mix gently but thoroughly. Then, add this intermediate dilution to the rest of your culture medium.

  • Consider the presence of serum: Serum proteins can sometimes help to solubilize hydrophobic compounds. If your experimental conditions allow, performing the experiment in serum-containing medium may prevent precipitation.

  • Brief sonication: After dilution, briefly sonicating the solution can help to redissolve small precipitates. However, avoid prolonged sonication as it can generate heat and potentially degrade the compound.

Q3: What is the stability of this compound in cell culture media?

Q4: Can I store diluted solutions of this compound in cell culture media?

A4: It is not recommended to store diluted solutions of prostaglandins in cell culture media for extended periods. Prostaglandins can be unstable in aqueous solutions, and their potency may decrease over time. For best results, prepare fresh dilutions from your organic stock solution immediately before each experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMF>75 mg/mL
DMSO>50 mg/mL
Ethanol>100 mg/mL
PBS (pH 7.2)>2.4 mg/mL

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 364.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1 mg of this compound.

  • Add 274.3 µL of anhydrous DMSO to the vial containing the 16,16-dmPGA1.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Dilution of this compound into Cell Culture Media

Materials:

  • 10 mM stock solution of 16,16-dmPGA1 in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM 16,16-dmPGA1 stock solution at room temperature.

  • Determine the final desired concentration of 16,16-dmPGA1 for your experiment.

  • For a final concentration of 10 µM: a. In a sterile tube, add 999 µL of pre-warmed cell culture medium. b. Add 1 µL of the 10 mM stock solution to the medium. c. Mix immediately by gentle pipetting or inverting the tube.

  • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting section.

  • Add the final diluted solution to your cell culture plates.

Mandatory Visualization

experimental_workflow Experimental Workflow for Preparing 16,16-dmPGA1 Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid 16,16-dmPGA1 Solid dissolve Dissolve & Vortex stock_solid->dissolve stock_dmso Anhydrous DMSO stock_dmso->dissolve stock_10mM 10 mM Stock in DMSO dissolve->stock_10mM aliquot Aliquot & Store at -20°C stock_10mM->aliquot working_stock Thawed 10 mM Stock aliquot->working_stock dilute Dilute to Final Concentration working_stock->dilute working_media Pre-warmed Cell Culture Medium working_media->dilute working_solution Final Working Solution dilute->working_solution add_to_cells Add to Cells working_solution->add_to_cells

Caption: Workflow for preparing 16,16-dmPGA1 solutions.

pga1_signaling PGA1 Signaling Pathway cluster_nfkb NF-κB Pathway Inhibition cluster_hsf Heat Shock Response Activation PGA1 16,16-Dimethyl Prostaglandin A1 IKK IKK PGA1->IKK Inhibits HSF1_inactive Inactive HSF1 PGA1->HSF1_inactive Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB/IκBα Complex IκBα->NFκB_complex Sequestered NFκB NF-κB NFκB_complex->NFκB Degradation of IκBα leads to release nucleus_nfkb Nucleus NFκB->nucleus_nfkb Translocation gene_transcription_nfkb Pro-inflammatory Gene Transcription nucleus_nfkb->gene_transcription_nfkb Activates HSF1_active Active HSF1 (Trimer) HSF1_inactive->HSF1_active Trimerization nucleus_hsf Nucleus HSF1_active->nucleus_hsf Translocation HSE Heat Shock Element (HSE) nucleus_hsf->HSE Binds to HSP_synthesis Heat Shock Protein (e.g., HSP70) Synthesis HSE->HSP_synthesis Induces

Caption: PGA1's dual signaling impact.

References

preventing degradation of 16,16-Dimethyl prostaglandin A1 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 16,16-Dimethyl prostaglandin A1 (dmPGA1) during experiments.

Troubleshooting Guides

Issue: I am observing a loss of activity of my dmPGA1 compound in my experiments.

This is a common issue that can arise from the degradation of dmPGA1. The following sections will guide you through potential causes and solutions.

1. Improper Storage and Handling

Prostaglandins are sensitive molecules, and their stability is highly dependent on storage conditions.

  • Question: How should I store my stock solution of dmPGA1? Answer: For long-term stability, this compound should be stored at -20°C.[1][2] At this temperature, it is stable for at least two years.[1][2] It is typically supplied in an organic solvent like methyl acetate.

  • Question: I need to prepare aqueous solutions of dmPGA1 for my experiments. How should I handle them? Answer: Aqueous solutions are generally less stable than organic stock solutions. It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solutions at 2-8°C and protect them from light. For related prostaglandins like PGE2, it is advised to prepare stock solutions in ethanol and make further dilutions in a buffer like 0.1 M phosphate buffer. When preparing aqueous solutions of dmPGA1, be mindful of its solubility, which is >2.4 mg/ml in PBS (pH 7.2).[1][2]

2. Inappropriate Experimental Conditions

The chemical stability of prostaglandins can be significantly affected by the pH, temperature, and solvent used in the experiment.

  • Question: What is the optimal pH for my experimental buffer to ensure dmPGA1 stability? Answer: While specific data for dmPGA1 is limited, studies on the closely related prostaglandin E1 (PGE1) show that it is more stable in acidic conditions.[3] For instance, PGE1 in solutions with a pH of 4.5 and 4.7 showed significantly less degradation compared to a solution at pH 7.4.[3] At a higher pH, degradation can be rapid; for PGE2, the time for 10% loss at pH 9 is only 4.2 hours, and at pH 10, it's 25 minutes. Therefore, if your experimental design allows, using a slightly acidic buffer may enhance the stability of dmPGA1.

  • Question: My experiment requires incubation at 37°C. How stable is dmPGA1 at this temperature? Answer: Elevated temperatures accelerate the degradation of prostaglandins.[4] A study on PGE1 at 37°C showed that 95% of the compound degraded within 14 days in a solution with a pH of 7.4.[3] Given that dmPGA1 is a metabolism-resistant analog, it may exhibit greater stability.[1][2] However, it is crucial to minimize the time dmPGA1 is kept at elevated temperatures.

3. Potential Degradation Pathways

Understanding how dmPGA1 might degrade can help in designing experiments to minimize this risk. While specific degradation pathways for dmPGA1 are not extensively documented, we can infer potential pathways from related prostaglandins. Prostaglandin A1 is a known degradation product of Prostaglandin E1.[5][6]

Frequently Asked Questions (FAQs)

Q1: How can I check if my dmPGA1 has degraded? A1: The most reliable way to assess the integrity of your dmPGA1 is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[5][6] These methods can separate the parent compound from its degradation products and provide quantitative data on its purity.

Q2: What are the common degradation products of dmPGA1? A2: While specific studies on dmPGA1 are not available, based on related prostaglandins, potential degradation could involve isomerization or other rearrangements. For instance, in studies of PGE1, Prostaglandin A1 was identified as the primary degradation product.[5][6]

Q3: Are there any stabilizers I can add to my experimental solutions? A3: While the use of specific stabilizers for dmPGA1 is not well-documented, general practices for handling sensitive organic molecules can be applied. This includes using high-purity solvents and buffers, minimizing exposure to air (oxygen), and protecting from light. For some prostaglandins, the formation of crystalline esters has been shown to improve solid-state stability.[7]

Q4: What solvents are compatible with dmPGA1? A4: this compound is soluble in several organic solvents. The table below summarizes its solubility.[1][2]

SolventSolubility
DMF>75 mg/ml
DMSO>50 mg/ml
Ethanol>100 mg/ml
PBS (pH 7.2)>2.4 mg/ml

Q5: Can I freeze and thaw my aqueous solutions of dmPGA1? A5: Repeated freeze-thaw cycles should be avoided for aqueous solutions of prostaglandins as this can lead to precipitation and degradation.[8] If you need to store aliquots, it is best to prepare single-use volumes to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of dmPGA1

This protocol describes the preparation of a 1 mg/mL working solution of dmPGA1 in PBS (pH 7.2).

Materials:

  • This compound (as a solution in methyl acetate)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • High-purity ethanol

  • Inert gas (e.g., argon or nitrogen)

  • Glass vials

Procedure:

  • Allow the vial of dmPGA1 in methyl acetate to warm to room temperature.

  • Under a stream of inert gas, evaporate the methyl acetate solvent.

  • Reconstitute the dmPGA1 residue in a small volume of high-purity ethanol. For example, dissolve 1 mg of dmPGA1 in 10 µL of ethanol.

  • Vortex briefly to ensure complete dissolution.

  • Add PBS (pH 7.2) to the desired final concentration (e.g., add 990 µL of PBS for a final volume of 1 mL and a concentration of 1 mg/mL).

  • Use the freshly prepared aqueous solution immediately for your experiment.

Protocol 2: Assessment of dmPGA1 Stability by HPLC

This protocol provides a general workflow for assessing the stability of dmPGA1 under specific experimental conditions.

Objective: To determine the percentage of dmPGA1 remaining after incubation under specific conditions (e.g., temperature, pH).

Workflow:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare dmPGA1 solution in experimental buffer B Take initial sample (T=0) and store at -80°C A->B C Incubate remaining solution under test conditions (e.g., 37°C, specific pH) A->C F Thaw all samples D Take samples at defined time points (e.g., 1h, 4h, 24h) C->D During incubation E Immediately store samples at -80°C D->E G Analyze by HPLC-MS F->G H Quantify dmPGA1 peak area at each time point G->H I Calculate percentage of dmPGA1 remaining relative to T=0 H->I

Caption: Workflow for assessing dmPGA1 stability.

Visualizing Potential Degradation Factors

The following diagram illustrates the key factors that can contribute to the degradation of this compound in an experimental setting.

G cluster_main Factors Affecting dmPGA1 Stability cluster_factors Degradation Factors dmPGA1 16,16-Dimethyl Prostaglandin A1 (Stable) Degraded_dmPGA1 Degraded Products dmPGA1->Degraded_dmPGA1 Degradation Temp High Temperature (e.g., > 25°C) pH Non-optimal pH (Neutral to Basic) Light Light Exposure Solvent Aqueous Solutions (vs. Organic)

Caption: Key factors influencing dmPGA1 degradation.

References

Technical Support Center: 16,16-Dimethyl Prostaglandin A1 (16,16-dmPGA1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin A1 (16,16-dmPGA1). This guide addresses common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (16,16-dmPGA1) and what are its primary applications in research?

A1: this compound is a synthetic analog of Prostaglandin A1 (PGA1). Its primary research applications include the inhibition of DNA synthesis in various cancer cell lines and the suppression of viral replication for viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1] It is known to induce cell cycle arrest, typically at the G1 phase.

Q2: How should I store and handle 16,16-dmPGA1?

A2: 16,16-dmPGA1 should be stored at -20°C for long-term stability. For creating stock solutions, it is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). For cell culture experiments, it is recommended to prepare fresh dilutions in culture medium from the stock solution for each experiment to minimize degradation. Prostaglandins can be unstable in aqueous solutions, and their stability is pH-dependent.[2][3]

Q3: What is the mechanism of action of 16,16-dmPGA1?

A3: The primary mechanism of action for 16,16-dmPGA1 and other A-series prostaglandins involves the inhibition of cell cycle progression, leading to an arrest in the G1 phase.[4] This effect is often associated with the induction of p21, a cyclin-dependent kinase inhibitor. Additionally, as a cyclopentenone prostaglandin, it can inhibit the NF-κB signaling pathway by preventing the degradation of IκBα.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays

Q: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability assays (e.g., MTT, XTT) when treating with 16,16-dmPGA1. What could be the cause?

A: High variability can stem from several factors related to the compound, the cells, or the assay itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability Prostaglandins can degrade in aqueous solutions like cell culture media. Prepare fresh dilutions of 16,16-dmPGA1 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider the pH of your culture medium, as prostaglandin stability is pH-dependent.[2][3]
Inconsistent Seeding Density Ensure a uniform cell number is seeded across all wells. Inconsistent cell density at the start of the experiment can lead to significant variations in the final readout. Use a hemocytometer or an automated cell counter for accurate cell counting.
Uneven Compound Distribution After adding the diluted 16,16-dmPGA1 to the wells, ensure proper mixing by gently swirling the plate or using a multi-channel pipette to mix the well contents.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Cell Line Heterogeneity If using a cell line that is not clonal, there may be subpopulations with varying sensitivity to 16,16-dmPGA1. Consider using a clonally selected population if variability persists.
Issue 2: Lack of Expected Biological Effect (e.g., No Inhibition of Cell Growth or Viral Replication)

Q: I am not observing the expected inhibitory effect of 16,16-dmPGA1 on my cancer cell line or in my viral replication assay. What should I check?

A: A lack of effect can be due to issues with the compound's activity, the experimental setup, or the biological system itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration The effective concentration of 16,16-dmPGA1 can vary significantly between different cell lines and viruses. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific system.
Incorrect Solvent or Final Solvent Concentration Ensure the solvent used to dissolve 16,16-dmPGA1 is compatible with your cell line and that the final concentration in the culture medium is not cytotoxic. Typically, the final solvent concentration (e.g., DMSO) should be kept below 0.1%.
Cell Passage Number The phenotype and drug sensitivity of cell lines can change with high passage numbers. Use cells with a consistent and low passage number for your experiments.
Receptor Expression Levels While some effects of cyclopentenone prostaglandins are receptor-independent, the expression levels of potential target proteins can influence cellular response. If possible, verify the expression of key proteins in the relevant signaling pathways.
Assay Timing The effects of 16,16-dmPGA1 on cell cycle or viral replication may be time-dependent. Conduct a time-course experiment to identify the optimal time point for observing the desired effect.
Issue 3: Inconsistent Results in NF-κB Signaling Experiments

Q: My Western blot results for NF-κB pathway proteins (e.g., p65, IκBα) are inconsistent after treatment with 16,16-dmPGA1. Why might this be?

A: Inconsistent results in signaling pathway analysis can be due to subtle variations in experimental timing and technique.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Timing of Stimulation and Treatment The kinetics of NF-κB activation are rapid. Ensure precise and consistent timing for both the addition of the NF-κB stimulus (e.g., TNF-α, LPS) and the 16,16-dmPGA1 treatment. A time-course experiment is highly recommended to determine the peak of IκBα degradation and p65 phosphorylation in your system.
Cell Lysis and Protein Extraction Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Perform all protein extraction steps on ice to minimize protein degradation.
Antibody Quality Use validated antibodies specific for your target proteins (total and phosphorylated forms). Run appropriate controls, including unstimulated and stimulated cells without 16,16-dmPGA1 treatment.
Loading Controls Ensure equal protein loading across all lanes of your gel by performing a total protein quantification assay (e.g., BCA assay) and using a reliable loading control (e.g., GAPDH, β-actin).

Data Presentation

Table 1: Reported IC50 Values for this compound in Antiviral Assays

VirusCell LineIC50 (µg/mL)Reference
HSV-1Vero3.8 - 5.6[5]
HSV-1Human Foreskin Fibroblasts4.6 - 7.3[5]
HSV-2Vero3.8 - 4.5[5]
HSV-2Human Foreskin Fibroblasts5.7[5]
HIV-1Acutely Infected T-cells (VB line)2.5[5]
HIV-1Chronically Infected Macrophages5.2[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 16,16-dmPGA1 in complete cell culture medium from a stock solution. Include a vehicle control (medium with the same final concentration of solvent).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 16,16-dmPGA1 or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation
  • Cell Treatment: Seed cells in 6-well plates. Pre-treat cells with 16,16-dmPGA1 for a specified time, then stimulate with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic extracts using a commercial kit or a standard biochemical protocol.

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against NF-κB p65. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions across different treatment conditions. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with 16,16-dmPGA1 prep_cells->treat_cells prep_compound Prepare Serial Dilutions of 16,16-dmPGA1 prep_compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate perform_assay Perform Specific Assay (e.g., MTT, Western Blot) incubate->perform_assay read_results Measure Readout (e.g., Absorbance, Band Intensity) perform_assay->read_results analyze_data Analyze and Interpret Data read_results->analyze_data

Caption: General experimental workflow for studying the effects of 16,16-dmPGA1.

signaling_pathway dmPGA1 16,16-dmPGA1 IKK IKK Complex dmPGA1->IKK Inhibits IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa_P P-IκBα IkBa_p65_p50->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation p65_p50 p65/p50 (Active) Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Activates

Caption: Simplified signaling pathway for NF-κB inhibition by 16,16-dmPGA1.

References

Technical Support Center: 16,16-Dimethyl Prostaglandin A1 (dmPGA1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to effectively use 16,16-Dimethyl Prostaglandin A1 (dmPGA1) while minimizing potential off-target effects. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound (dmPGA1)?

A1: dmPGA1 is a synthetic analog of prostaglandin A1. Its primary, well-documented on-target effects are the inhibition of DNA synthesis in tumor cells and the suppression of viral replication.[1] Specifically, it has been shown to be effective against Lewis lung carcinoma, B-16 amelanotic melanoma, Herpes Simplex Virus (HSV-1 and HSV-2), and Human Immunodeficiency Virus (HIV-1).[1][2] The anti-proliferative effects in cancer cells are associated with cell cycle arrest at the G1 phase, induction of the p21 protein, and a reduction in cyclin E levels.[3]

Q2: What are the potential off-target effects of dmPGA1?

A2: While specific off-target effects of dmPGA1 are not extensively documented, they can be inferred from the broader activity of prostaglandins. Prostaglandins are signaling molecules with a wide range of physiological effects, and synthetic analogs can interact with multiple prostanoid receptors (EP, DP, FP, IP, TP).[4] Potential off-target effects could include inflammation, smooth muscle contraction (e.g., in the gastrointestinal tract or uterus), and modulation of platelet aggregation.[5][6] For instance, some prostaglandins are known to cause vasodilation or vasoconstriction, which could be an off-target effect depending on the experimental system.[6][7]

Q3: How can I design my experiments to minimize off-target effects?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the optimal concentration of dmPGA1 for your desired on-target effect with a dose-response experiment and use the lowest concentration that yields this effect.

  • Employ specific antagonists: If you suspect off-target activation of other prostanoid receptors, consider co-treatment with specific antagonists for those receptors.

  • Select appropriate cell lines: Use cell lines that have low or no expression of the off-target receptors you wish to avoid.

  • Include proper controls: Always include vehicle-only controls and, if possible, a negative control compound that is structurally related but inactive.

Q4: What are the recommended working concentrations for dmPGA1?

A4: The optimal concentration of dmPGA1 is application-dependent. For antiviral studies, 50% inhibitory concentrations (ID50) have been reported in the range of 2.5 to 7.3 µg/mL.[2] For anti-tumor studies, effective concentrations for inhibiting cell growth and inducing cell cycle arrest are in a similar micromolar range. It is strongly recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.

Troubleshooting Guide

Issue: I am observing high cellular toxicity at concentrations required for the on-target effect.

  • Possible Cause: The observed toxicity may be an off-target effect.

  • Solution:

    • Confirm the therapeutic window: Perform a detailed dose-response curve for both the on-target effect and cytotoxicity (e.g., using an MTS or LDH assay).

    • Reduce incubation time: Shorter exposure to dmPGA1 may be sufficient to elicit the on-target effect while minimizing toxicity.

    • Use a more sensitive detection method: This may allow you to use a lower, non-toxic concentration of dmPGA1.

    • Consider a different cell line: The current cell line may be particularly sensitive to the off-target effects of dmPGA1.

Issue: My experimental results are not reproducible.

  • Possible Cause: Inconsistency in experimental conditions can lead to variable results. Prostaglandins can be unstable.

  • Solution:

    • Aliquot and store dmPGA1 properly: Avoid repeated freeze-thaw cycles. Follow the manufacturer's instructions for storage.

    • Standardize cell culture conditions: Ensure consistent cell passage numbers, confluency, and media composition.

    • Prepare fresh dilutions: Prepare working dilutions of dmPGA1 fresh for each experiment from a stock solution.

Quantitative Data

Table 1: Antiviral Activity of dmPGA1

Virus StrainCell Line50% Inhibitory Dose (ID50) (µg/mL)
HSV-1Vero3.8 - 5.6
HSV-1Human Foreskin Fibroblasts4.6 - 7.3
HSV-2Vero3.8 - 4.5
HSV-2Human Foreskin Fibroblasts5.7
HIV-1VB T-cells (acute infection)2.5
HIV-1Macrophages (chronic infection)5.2

Data extracted from Hughes-Fulford et al., 1992.[2]

Experimental Protocols

Protocol 1: Determination of Optimal dmPGA1 Concentration using a Dose-Response Curve

  • Cell Plating: Plate cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.

  • dmPGA1 Preparation: Prepare a 2x concentrated serial dilution of dmPGA1 in your cell culture medium. Also, prepare a 2x vehicle control.

  • Treatment: Remove the plating medium from the cells and add an equal volume of the 2x dmPGA1 dilutions or vehicle control. This will result in a 1x final concentration.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired assay to measure the on-target effect (e.g., DNA synthesis assay, viral replication assay). In parallel, perform a cytotoxicity assay (e.g., MTS or MTT) on a duplicate plate.

  • Data Analysis: Plot the on-target effect and cytotoxicity as a function of dmPGA1 concentration. Determine the EC50 (effective concentration for 50% of maximal on-target effect) and CC50 (cytotoxic concentration for 50% of cells). The optimal concentration will be in the range that maximizes the on-target effect while minimizing cytotoxicity.

Protocol 2: Western Blot for p21 and Cyclin E Expression

  • Treatment: Treat cells with the optimal concentration of dmPGA1 (determined in Protocol 1) for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p21 and cyclin E overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways dmPGA1_on 16,16-Dimethyl Prostaglandin A1 p21 p21 Induction dmPGA1_on->p21 CyclinE Cyclin E Reduction dmPGA1_on->CyclinE CellCycle Cell Cycle Machinery G1Arrest G1 Phase Arrest CellCycle->G1Arrest p21->CellCycle Inhibits CyclinE->CellCycle Promotes AntiTumor Anti-Tumor Effect G1Arrest->AntiTumor dmPGA1_off 16,16-Dimethyl Prostaglandin A1 EP_Receptor EP Receptors dmPGA1_off->EP_Receptor Inflammation Inflammation EP_Receptor->Inflammation SmoothMuscle Smooth Muscle Contraction EP_Receptor->SmoothMuscle Platelet Platelet Aggregation EP_Receptor->Platelet

Caption: On-target vs. potential off-target signaling pathways of dmPGA1.

cluster_workflow Experimental Workflow for Assessing dmPGA1 Specificity start Start: Hypothesis of dmPGA1 effect dose_response 1. Dose-Response Curve (On-target vs. Cytotoxicity) start->dose_response determine_conc 2. Determine Optimal Concentration (EC50 and CC50) dose_response->determine_conc on_target_assay 3. On-Target Assay (e.g., Western Blot for p21) determine_conc->on_target_assay off_target_screen 4. Off-Target Screen (e.g., Prostanoid Receptor Antagonist Panel) determine_conc->off_target_screen analyze_on 5a. Analyze On-Target Results on_target_assay->analyze_on analyze_off 5b. Analyze Off-Target Results off_target_screen->analyze_off conclusion 6. Conclusion on Specificity analyze_on->conclusion analyze_off->conclusion

Caption: Workflow for assessing the specificity of dmPGA1 in an experimental setup.

cluster_troubleshooting Troubleshooting Unexpected Results start Unexpected Result Observed check_conc Is dmPGA1 concentration optimized? start->check_conc check_controls Are controls (vehicle, negative) behaving as expected? check_conc->check_controls Yes re_evaluate Re-evaluate dose-response and therapeutic window check_conc->re_evaluate No check_stability Was dmPGA1 stored and handled correctly? check_controls->check_stability Yes check_controls->re_evaluate No consider_off_target Could this be an off-target effect? check_stability->consider_off_target Yes check_stability->re_evaluate No run_antagonist Perform experiment with specific antagonists consider_off_target->run_antagonist consult Consult literature for similar off-target effects of prostaglandins run_antagonist->consult

Caption: A decision tree for troubleshooting unexpected experimental outcomes with dmPGA1.

References

how to improve the efficacy of 16,16-Dimethyl prostaglandin A1 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 16,16-Dimethyl Prostaglandin A1 (dmPGEA1) in in-vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the efficacy and reproducibility of your research.

Troubleshooting Guide

Researchers may encounter several challenges when working with dmPGEA1 in vitro. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Apparent Efficacy Compound Degradation: Prostaglandins can be sensitive to pH, temperature, and repeated freeze-thaw cycles.- Prepare fresh stock solutions regularly. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Ensure the pH of the culture medium is stable and within the optimal range for the compound.
Suboptimal Cell Conditions: Cell confluence and health can significantly impact the cellular response to prostaglandins.[1][2][3]- Standardize cell seeding density to ensure consistent confluence at the time of treatment. - Regularly assess cell viability and morphology.
Serum Protein Binding: Prostaglandins can bind to proteins in fetal bovine serum (FBS) or other serum supplements, reducing the effective concentration of the free compound.[4][5]- Reduce the serum concentration in the culture medium during treatment, if compatible with your cell line. - Consider using serum-free medium for the duration of the experiment. - If serum is necessary, perform a dose-response curve to determine the optimal dmPGEA1 concentration in the presence of serum.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates.- Ensure thorough mixing of the cell suspension before and during plating. - After seeding, gently rock the plate in a cross pattern to ensure even distribution.
Pipetting Errors: Inaccurate dispensing of dmPGEA1 or other reagents.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate solutes and affect cell growth.- Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or medium to maintain humidity.
Unexpected Cytotoxicity Solvent Toxicity: High concentrations of the solvent (e.g., DMSO, ethanol) used to dissolve dmPGEA1 can be toxic to cells.- Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). - Include a vehicle control (medium with solvent only) in all experiments.
Off-Target Effects: At high concentrations, dmPGEA1 may induce cellular pathways leading to apoptosis or necrosis.- Perform a dose-response experiment to determine the optimal non-toxic concentration range.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (dmPGEA1) is a synthetic analog of Prostaglandin A1 (PGA1). Its reported in-vitro activities include the inhibition of DNA synthesis in cancer cells and the inhibition of viral replication.[6] The precise mechanisms are still under investigation, but evidence suggests the involvement of two key pathways:

  • Inhibition of NF-κB Signaling: PGA1 has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and viral replication.[7][8] This inhibition is thought to occur by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[9]

  • Induction of Heat Shock Protein 70 (HSP70): Prostaglandins of the A-series can induce the synthesis of HSP70.[5][10] This chaperone protein is believed to play a role in the antiviral effects of PGA1 by selectively blocking the translation of viral proteins.[2]

Q2: How should I prepare and store dmPGEA1 stock solutions?

A2: For optimal stability, dissolve dmPGEA1 in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. It is recommended to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Q3: What is the optimal concentration of dmPGEA1 to use in my experiments?

A3: The optimal concentration of dmPGEA1 is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup. Previously reported 50% inhibitory concentrations (IC50) can serve as a starting point for designing your dose-response curve.

Q4: Can I use serum in my cell culture medium when treating with dmPGEA1?

A4: The presence of serum can affect the efficacy of dmPGEA1 due to protein binding, which reduces the concentration of the free, active compound.[4][5][11] If possible, it is advisable to reduce the serum concentration or use a serum-free medium during the treatment period. If serum is required for cell viability, it is important to be aware of its potential impact and to perform appropriate controls.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various in-vitro assays. These values should be used as a reference to guide the design of dose-response experiments.

Cell Line/SystemAssayIC50 (µg/mL)Reference
Vero CellsHSV-1 Replication Inhibition3.8 - 5.6[1]
Human Foreskin FibroblastsHSV-1 Replication Inhibition4.6 - 7.3[1]
Vero CellsHSV-2 Replication Inhibition3.8 - 4.5[1]
Human Foreskin FibroblastsHSV-2 Replication Inhibition5.7[1]
VB T-cells (acutely infected)HIV-1 Replication Inhibition (p24 reduction)2.5[1]
Macrophages (chronically infected)HIV-1 Replication Inhibition (p24 reduction)5.2[1]

Experimental Protocols

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This protocol is designed to assess the inhibitory effect of dmPGEA1 on DNA synthesis in proliferating cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dmPGEA1)

  • [³H]-Thymidine (1 µCi/well)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Ethanol, 95%, ice-cold

  • Sodium hydroxide (NaOH), 0.5 M

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of dmPGEA1 in complete culture medium. Remove the old medium from the cells and add 100 µL of the dmPGEA1 dilutions to the respective wells. Include a vehicle control (medium with solvent only) and an untreated control. Incubate for the desired treatment period (e.g., 24-48 hours).

  • [³H]-Thymidine Labeling: Add 1 µCi of [³H]-Thymidine to each well. Incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.

  • Cell Harvesting and Washing:

    • Aspirate the medium containing [³H]-Thymidine.

    • Wash the cells twice with 200 µL of ice-cold PBS.

    • Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.

    • Aspirate the TCA and wash the wells twice with 200 µL of ice-cold 95% ethanol.

  • Solubilization: Add 100 µL of 0.5 M NaOH to each well and incubate at room temperature for at least 30 minutes to solubilize the DNA.

  • Scintillation Counting: Transfer the contents of each well to a scintillation vial. Add 4 mL of scintillation cocktail to each vial. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of DNA synthesis inhibition for each concentration of dmPGEA1 relative to the vehicle control.

Viral Replication Inhibition Assay (Plaque Reduction Assay)

This assay determines the ability of dmPGEA1 to inhibit the replication of a lytic virus.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound (dmPGEA1)

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of dmPGEA1 in serum-free medium. Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).

  • Infection:

    • Aspirate the growth medium from the cell monolayers.

    • Wash the cells once with PBS.

    • Add 200 µL of the diluted virus to each well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Add 1 mL of the dmPGEA1 dilutions (prepared in overlay medium) to the respective wells. Include a virus control (overlay medium with solvent) and a cell control (overlay medium without virus).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Gently wash the cells with PBS.

    • Add 1 mL of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.

    • Carefully remove the stain and wash the wells with water.

    • Allow the plates to air dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each dmPGEA1 concentration compared to the virus control.

Visualizations

Signaling Pathways of this compound

dmPGEA1_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_hsp70 HSP70 Pathway dmPGEA1 16,16-Dimethyl Prostaglandin A1 Transporter Cellular Uptake (Transporter-mediated) dmPGEA1->Transporter Enters cell IkB IκBα dmPGEA1->IkB Inhibits Degradation HSF1 HSF1 dmPGEA1->HSF1 Activates Inhibition_DNA Inhibition of DNA Synthesis dmPGEA1->Inhibition_DNA Leads to CellMembrane Cell Membrane NFkB_Pathway NF-κB Signaling Pathway HSP70_Pathway HSP70 Induction Pathway NFkB NF-κB IkB->NFkB Nucleus1 Nucleus NFkB->Nucleus1 Translocation Viral_Gene_Transcription Viral Gene Transcription Nucleus1->Viral_Gene_Transcription Activates Inhibition_Viral Inhibition of Viral Replication Viral_Gene_Transcription->Inhibition_Viral HSP70 HSP70 HSF1->HSP70 Induces Synthesis Viral_Protein_Translation Viral Protein Translation HSP70->Viral_Protein_Translation Inhibits Viral_Protein_Translation->Inhibition_Viral

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for DNA Synthesis Inhibition Assay

DNA_Synthesis_Inhibition_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_dmPGEA1 Treat with dmPGEA1 (serial dilutions) Incubate_Overnight->Treat_dmPGEA1 Incubate_Treatment Incubate for 24-48 hours Treat_dmPGEA1->Incubate_Treatment Add_Thymidine Add [3H]-Thymidine Incubate_Treatment->Add_Thymidine Incubate_Label Incubate for 4-6 hours Add_Thymidine->Incubate_Label Harvest_Wash Harvest and wash cells (PBS, TCA, Ethanol) Incubate_Label->Harvest_Wash Solubilize Solubilize DNA (NaOH) Harvest_Wash->Solubilize Scintillation_Count Scintillation Counting Solubilize->Scintillation_Count Analyze_Data Analyze Data (% Inhibition) Scintillation_Count->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the [³H]-Thymidine incorporation assay.

Experimental Workflow for Viral Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow Start Start Seed_Host_Cells Seed host cells to confluent monolayer Start->Seed_Host_Cells Infect_Virus Infect with virus (1 hour adsorption) Seed_Host_Cells->Infect_Virus Treat_dmPGEA1 Treat with dmPGEA1 in overlay medium Infect_Virus->Treat_dmPGEA1 Incubate_Plaques Incubate for plaque formation (2-5 days) Treat_dmPGEA1->Incubate_Plaques Stain_Plaques Fix and stain plaques (Crystal Violet) Incubate_Plaques->Stain_Plaques Count_Plaques Count plaques Stain_Plaques->Count_Plaques Analyze_Data Analyze Data (% Plaque Reduction) Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the viral plaque reduction assay.

References

interpreting unexpected data from 16,16-Dimethyl prostaglandin A1 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin A1 (dmPGA1). Our goal is to help you interpret unexpected data and navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We observed that a related compound, 16,16-Dimethyl prostaglandin E2 (dmPGE2), increased viral replication in our herpes simplex virus (HSV) assay, while the literature suggests dmPGA1 should be inhibitory. Is this a known phenomenon?

A1: Yes, this is a critical and seemingly contradictory finding that has been reported in the literature. While this compound (dmPGA1) has been shown to significantly inhibit the replication of both herpes simplex virus (HSV) and human immunodeficiency virus type 1 (HIV-1), closely related prostaglandins such as 16,16-dimethyl prostaglandin E2 (dmPGE2) and 16,16-dimethyl prostaglandin A2 (dmPGA2) have been observed to cause up to a 60% increase in HSV replication.[1] This highlights the specific antiviral activity of the PGA1 analog and suggests that small structural differences between prostaglandin analogs can lead to vastly different or even opposing biological effects.

Q2: What could be the potential mechanism behind dmPGA1's antiviral activity?

A2: The precise mechanism is not fully elucidated in the provided literature, but it is established that dmPGA1 inhibits viral replication at concentrations that do not harm the host cells' DNA synthesis.[1] Prostaglandins of the A-series are known to have antiproliferative effects and can induce the expression of proteins like p21, which is involved in cell cycle arrest.[2] It is plausible that dmPGA1's antiviral action involves interference with host cell cycle machinery that the virus requires for replication.

Q3: We are seeing inconsistent results in our cell-based assays. Could the stability of dmPGA1 be an issue?

A3: Stability can be a significant concern with prostaglandins. Prostaglandin E1, a related compound, is known to degrade in solution, with Prostaglandin A1 (PGA1) being a primary degradation product.[3] The stability is pH-dependent, with degradation occurring at both acidic (≤3) and basic (≥10) pH.[4] It is crucial to ensure proper storage and handling of dmPGA1 solutions. We recommend preparing fresh solutions for each experiment and validating the concentration and purity if inconsistent results persist.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Enhancement of Viral Replication Incorrect prostaglandin analog used (e.g., dmPGE2 instead of dmPGA1).Verify the identity and purity of your prostaglandin analog using appropriate analytical methods. Be aware that dmPGE2 and dmPGA2 have been reported to increase HSV replication.[1]
High Variability in Experimental Replicates Degradation of dmPGA1 in experimental media.Prepare fresh stock solutions of dmPGA1 in a suitable solvent and add to media immediately before use. Avoid repeated freeze-thaw cycles. Consider performing a stability study of dmPGA1 under your specific experimental conditions.
Observed Cellular Toxicity at Expected Non-toxic Doses Off-target effects of the compound.While dmPGA1 is reported to be non-toxic at its effective antiviral concentrations, off-target effects are a possibility with any bioactive lipid.[1][5] It may be beneficial to perform a dose-response curve for cytotoxicity in your specific cell line to establish a safe working concentration.
Lack of Expected Antiviral Effect Cell-line specific differences in response.The antiviral efficacy of dmPGA1 has been demonstrated in Vero cells, human foreskin fibroblasts, a T-cell line (VB), and macrophages.[1] If you are using a different cell line, it may respond differently. Consider using a positive control cell line to validate your assay.

Quantitative Data Summary

Table 1: Antiviral Activity of this compound (dmPGA1)

Virus Cell Line 50% Inhibitory Concentration (ID50) Reference
HSV-1Vero cells3.8 - 5.6 µg/ml[1]
HSV-1Human foreskin fibroblasts4.6 - 7.3 µg/ml[1]
HSV-2Vero cells3.8 - 4.5 µg/ml[1]
HSV-2Human foreskin fibroblasts5.7 µg/ml[1]
HIV-1 (acutely infected)VB T cells2.5 µg/ml[1]
HIV-1 (chronically infected)Macrophages5.2 µg/ml[1]

Experimental Protocols

Protocol 1: In Vitro Antiviral Assay for HSV

This is a generalized protocol based on the methodology described for testing dmPGA1.[1]

  • Cell Culture: Culture Vero cells or human foreskin fibroblasts in appropriate media and conditions until they form a confluent monolayer in multi-well plates.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute to final concentrations in the cell culture medium.

  • Infection: Pre-incubate the cell monolayers with various concentrations of dmPGA1 for a specified period. Then, infect the cells with a known titer of HSV-1 or HSV-2.

  • Incubation: Incubate the infected plates for a period sufficient to allow for viral replication and plaque formation (typically 2-3 days).

  • Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The ID50 is the concentration of dmPGA1 that reduces the number of plaques by 50% compared to untreated, virus-infected cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture Cells to Confluence compound_prep 2. Prepare dmPGA1 Dilutions pre_incubation 3. Pre-incubate Cells with dmPGA1 compound_prep->pre_incubation infection 4. Infect Cells with Virus pre_incubation->infection incubation 5. Incubate for Plaque Formation infection->incubation staining 6. Fix and Stain Plaques incubation->staining quantification 7. Quantify Plaque Reduction staining->quantification id50 8. Calculate ID50 quantification->id50

Caption: Workflow for determining the in vitro antiviral activity of dmPGA1.

signaling_pathway cluster_prostaglandins Prostaglandin Analogs cluster_effects Observed Viral Replication Effect (HSV) dmPGA1 16,16-Dimethyl PGA1 inhibition Inhibition dmPGA1->inhibition Leads to dmPGE2 16,16-Dimethyl PGE2 enhancement Enhancement dmPGE2->enhancement Leads to unexpected Unexpected Opposing Effects inhibition->unexpected enhancement->unexpected

Caption: Opposing effects of dmPGA1 and dmPGE2 on HSV replication.

References

Technical Support Center: Refining Experimental Design for 16,16-Dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed methodologies for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin A1 (16,16-dmPGA1).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the handling and application of 16,16-dmPGA1 in experimental settings.

QuestionAnswer
1. My 16,16-dmPGA1 is not dissolving properly. What should I do? 16,16-dmPGA1 is typically supplied in a solution of methyl acetate. For experimental use, it is soluble in organic solvents such as DMF (>75 mg/ml), DMSO (>50 mg/ml), and ethanol (>100 mg/ml). For aqueous solutions, it is soluble in PBS (pH 7.2) at concentrations greater than 2.4 mg/ml.[1] Ensure you are using an appropriate solvent and consider gentle vortexing or sonication to aid dissolution. Avoid repeated freeze-thaw cycles of stock solutions.
2. I am observing cytotoxicity in my cell cultures even at low concentrations of 16,16-dmPGA1. What could be the cause? While 16,16-dmPGA1 is reported to not adversely alter cellular DNA synthesis at effective antiviral concentrations, high concentrations or prolonged exposure can lead to cytotoxicity.[1] Consider the following: - Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is at a non-toxic level (typically <0.5%). Run a solvent-only control. - Cell Line Sensitivity: Different cell lines may have varying sensitivities to prostaglandin analogs. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. - Contamination: Rule out microbial contamination of your cell cultures, which can cause cell death.
3. I am seeing inconsistent results in my antiviral or anti-proliferative assays. What are the potential sources of variability? Inconsistent results can stem from several factors: - Compound Stability: Although stable for at least two years when stored at -20°C, improper storage or frequent temperature fluctuations can degrade the compound.[1] Aliquot stock solutions to minimize freeze-thaw cycles. - Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices. - Assay Timing: The timing of compound addition relative to viral infection or cell seeding is critical. Adhere strictly to the optimized protocol timings. - Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
4. My 16,16-dmPGA1 does not seem to be inhibiting viral replication in my experiments. What should I check? If you are not observing the expected antiviral effect, consider these points: - Virus Strain and Cell Line: The antiviral activity of 16,16-dmPGA1 has been demonstrated against specific viruses (HSV-1, HSV-2, HIV-1) in particular cell lines (Vero, human foreskin fibroblasts, T cells).[1] The efficacy can vary depending on the virus and host cell combination. - Compound Concentration: The effective concentrations (ID50) are in the µg/ml range.[1] Verify that you are using a relevant concentration range. It may be necessary to test higher concentrations. - Mechanism of Action: Prostaglandin A1 has been shown to inhibit viral protein synthesis.[2] Ensure your assay is designed to detect effects on this stage of the viral life cycle. The timing of treatment is crucial; for example, adding the compound during the early stages of viral replication has been shown to be most effective.[3]
5. How does the dimethyl modification at the C-16 position affect the compound's activity? The 16,16-dimethyl modification makes the prostaglandin analog resistant to metabolic degradation.[1] This increased stability leads to a prolonged half-life in vivo, which can enhance its biological activity compared to its unmodified counterpart.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This protocol outlines a method to determine the antiviral efficacy of 16,16-dmPGA1 by quantifying the reduction in viral plaques.

Materials:

  • Vero cells (or other appropriate host cell line)

  • Herpes Simplex Virus-1 (HSV-1) (or other susceptible virus)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) (infection medium)

  • DMEM with 5% FBS and 0.5% methylcellulose (overlay medium)

  • Crystal Violet solution (0.1% in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of 16,16-dmPGA1 in infection medium. A suggested starting range is 0.1 to 10 µg/ml. Include a virus-only control and a cell-only control.

  • Viral Infection: When cells are confluent, aspirate the growth medium. Infect the cells with a dilution of HSV-1 that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and add the prepared dilutions of 16,16-dmPGA1 to the respective wells.

  • Overlay: Incubate for 2 hours, then remove the compound-containing medium and overlay the cells with the methylcellulose overlay medium.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining and Plaque Counting: Aspirate the overlay medium and wash the wells with PBS. Fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the 50% inhibitory concentration (ID50).

Protocol 2: [³H]-Thymidine Incorporation Assay for DNA Synthesis Inhibition

This protocol measures the effect of 16,16-dmPGA1 on cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • Lewis lung carcinoma or B16 amelanotic melanoma cells

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium with 10% FBS

  • [³H]-Thymidine (1 µCi/well)

  • Trichloroacetic acid (TCA), 10%

  • Scintillation fluid

  • 96-well cell culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 16,16-dmPGA1 in culture medium. Add the dilutions to the cells and incubate for 24-48 hours. Include untreated control wells.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for 4-6 hours.

  • Cell Harvesting: Aspirate the medium and wash the cells with PBS. Harvest the cells onto glass fiber filters using a cell harvester.

  • Precipitation and Washing: Wash the filters with 10% TCA to precipitate the DNA, followed by washes with ethanol to remove unincorporated [³H]-thymidine.

  • Scintillation Counting: Allow the filters to dry, then place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the rate of DNA synthesis. Calculate the percentage of inhibition of DNA synthesis compared to the untreated control. Determine the 50% inhibitory concentration (IC50).

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various experimental models.

Table 1: Antiviral Activity of this compound

VirusCell LineID50 (µg/ml)Reference
HSV-1Vero cells3.8 - 5.6[1]
HSV-1Human foreskin fibroblasts4.6 - 7.3[1]
HSV-2Vero cells3.8 - 4.5[4]
HSV-2Human foreskin fibroblasts5.7[4]
HIV-1Acutely infected T cells (VB line)2.5[1][4]
HIV-1Chronically infected macrophages5.2[4]

Visualizing Experimental Design and Mechanisms

Signaling Pathway: Inhibition of NF-κB Activation by Prostaglandin A1

Prostaglandin A1 (PGA1) has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] This inhibition is a key component of its anti-inflammatory and antiviral activities. PGA1 prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action keeps NF-κB inactive, preventing its translocation to the nucleus and the transcription of pro-inflammatory and viral genes.

G cluster_stimulus Inflammatory Stimuli (e.g., TPA, Cytokines) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by PGA1 cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates PGA1 16,16-dmPGA1 IkBa_p p-IκB-α IkBa IκB-α IKK->IkBa Phosphorylates IkBa_deg IκB-α Degradation IkBa_p->IkBa_deg NFkB_nuc Nuclear NF-κB NFkB NF-κB (p50/p65) NFkB->NFkB_nuc Transcription Gene Transcription (Pro-inflammatory, Viral) NFkB_nuc->Transcription Initiates IkBa->IkBa_p PGA1->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 16,16-dmPGA1.

Experimental Workflow: Antiviral Activity Assessment

The following diagram outlines a typical workflow for evaluating the antiviral properties of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Host Cell Monolayer C Infect Cells with Virus A->C B Prepare Serial Dilutions of 16,16-dmPGA1 D Treat with 16,16-dmPGA1 B->D C->D E Incubate D->E F Quantify Viral Replication (e.g., Plaque Assay) E->F G Determine ID50 F->G

Caption: Workflow for assessing the antiviral activity of 16,16-dmPGA1.

References

controlling for variables in 16,16-Dimethyl prostaglandin A1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin A1 (dmPGEA1).

Frequently Asked Questions (FAQs)

Q1: What is this compound (dmPGEA1) and what are its primary applications in research?

A1: this compound is a synthetic analog of prostaglandin A1. Its methylated structure makes it resistant to metabolic degradation, giving it a longer half-life in experimental systems. The primary research applications of dmPGEA1 are in virology and oncology. It has been shown to inhibit the replication of Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1). Additionally, it can inhibit DNA synthesis in certain cancer cell lines.

Q2: What is the mechanism of action of dmPGEA1?

A2: The antiviral and anti-proliferative effects of dmPGEA1 are associated with its ability to induce the expression of Heat Shock Protein 70 (HSP70). Prostaglandins of the A-type can activate Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs. This induction of HSP70 is thought to interfere with viral protein synthesis and cell cycle progression.

Q3: How should I prepare a working solution of dmPGEA1?

A3: dmPGEA1 is typically supplied as a solution in an organic solvent like methyl acetate. To prepare a working solution, it should be further diluted in an appropriate vehicle such as ethanol or DMSO. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.

Q4: What are the optimal storage conditions for dmPGEA1?

A4: dmPGEA1 solutions should be stored at -20°C to ensure stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution upon receipt.

Troubleshooting Guides

Problem 1: Inconsistent or no antiviral effect observed.

  • Possible Cause 1: dmPGEA1 degradation.

    • Solution: Ensure that the compound has been stored correctly at -20°C and that the number of freeze-thaw cycles has been minimized. Prepare fresh working solutions from a stock aliquot for each experiment. The stability of prostaglandins in aqueous solutions can be limited, so it is best to add the compound to the culture medium immediately before treating the cells.

  • Possible Cause 2: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific virus strain and cell line. The provided data tables can serve as a starting point.

  • Possible Cause 3: Serum protein binding.

    • Solution: Prostaglandins can bind to serum proteins, which may reduce their effective concentration.[1] Consider reducing the serum concentration in your culture medium during the treatment period, if your cells can tolerate it. Alternatively, perform the experiment in serum-free medium for short durations. Always maintain consistent serum concentrations across all experimental and control groups.

Problem 2: High cytotoxicity observed in vehicle-treated control cells.

  • Possible Cause 1: Vehicle concentration is too high.

    • Solution: The final concentration of the vehicle (e.g., ethanol or DMSO) in the cell culture medium may be toxic to your cells. Perform a vehicle toxicity test by treating cells with a range of vehicle concentrations to determine the maximum non-toxic concentration for your specific cell line. For many cell lines, DMSO concentrations should be kept at or below 0.5%.

  • Possible Cause 2: Contamination.

    • Solution: Microbial contamination (e.g., mycoplasma) can cause unexpected cytotoxicity. Regularly test your cell cultures for contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.

Problem 3: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure that a homogenous cell suspension is achieved before seeding, and that cells are evenly distributed across the wells of the culture plate. Inconsistent cell numbers at the start of the experiment will lead to variable results.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Evaporation from the outer wells of a multi-well plate can lead to increased concentrations of media components and the test compound, affecting cell growth and response. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or culture medium.

  • Possible Cause 3: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique to minimize variability in the volumes of cells, media, and reagents added to each well.

Data Presentation

Table 1: Inhibitory Concentration (50%) of dmPGEA1 on Viral Replication

VirusCell LineID50 (µg/mL)Reference
HSV-1Vero cells3.8 - 5.6Hughes-Fulford et al., 1992
HSV-1Human foreskin fibroblasts4.6 - 7.3Hughes-Fulford et al., 1992
HSV-2Vero cells3.8 - 4.5Hughes-Fulford et al., 1992
HSV-2Human foreskin fibroblasts5.7Hughes-Fulford et al., 1992
HIV-1Acutely infected T cells2.5Hughes-Fulford et al., 1992
HIV-1Chronically infected macrophages5.2Hughes-Fulford et al., 1992

Experimental Protocols

Protocol 1: Preparation of dmPGEA1 Working Solution

  • Thaw a stock aliquot of dmPGEA1 (typically in methyl acetate) on ice.

  • Dilute the stock solution in sterile ethanol or DMSO to create an intermediate stock. For example, dilute a 10 mg/mL stock 1:100 in ethanol to get a 100 µg/mL intermediate stock.

  • Further dilute the intermediate stock in complete cell culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all treatments and does not exceed the predetermined non-toxic level.

Protocol 2: Herpes Simplex Virus (HSV) Plaque Reduction Assay

  • Seed host cells (e.g., Vero cells) in 6-well plates and grow to confluence.

  • Prepare serial dilutions of your HSV stock.

  • Infect the confluent cell monolayers with a dilution of virus that will produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • During adsorption, prepare an overlay medium containing your desired concentrations of dmPGEA1 and a vehicle control. A common overlay is 2X medium mixed with an equal volume of 1.2% methylcellulose.

  • After the adsorption period, remove the viral inoculum and gently add 2 mL of the dmPGEA1-containing or vehicle control overlay to each well.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Fix the cells with a solution of 10% formalin for at least 20 minutes.

  • Stain the cells with a 0.1% crystal violet solution to visualize and count the plaques.

  • Calculate the percent inhibition of plaque formation for each dmPGEA1 concentration relative to the vehicle control.

Protocol 3: HIV-1 p24 Antigen Assay

  • Seed target cells (e.g., T-cells) in a 24-well plate.

  • Infect the cells with a known amount of HIV-1.

  • After infection, wash the cells to remove any residual virus and resuspend them in fresh medium containing various concentrations of dmPGEA1 or a vehicle control.

  • Culture the cells for a predetermined period (e.g., 3-7 days).

  • At the end of the culture period, collect the cell culture supernatant.

  • Clarify the supernatant by centrifugation to remove any cells or debris.

  • Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Determine the percent inhibition of p24 production for each dmPGEA1 concentration compared to the vehicle control.

Protocol 4: DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)

  • Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Allow the cells to adhere and resume growth (typically overnight).

  • Treat the cells with various concentrations of dmPGEA1 or a vehicle control for the desired duration (e.g., 24-48 hours).

  • During the last 4-6 hours of the treatment period, add ³H-thymidine to each well at a final concentration of 1 µCi/mL.

  • After the incubation with ³H-thymidine, harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Wash the filters extensively with PBS to remove unincorporated ³H-thymidine.

  • Allow the filters to dry completely.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of DNA synthesis for each dmPGEA1 concentration relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus dmPGEA1 16,16-Dimethyl Prostaglandin A1 HSF1_inactive HSF1 (inactive) -HSP90 complex dmPGEA1->HSF1_inactive Induces dissociation CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active Trimerization & Phosphorylation HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE Binds to HSP70_mRNA HSP70 mRNA HSE->HSP70_mRNA Transcription HSP70_protein HSP70 Protein HSP70_mRNA->HSP70_protein Translation Viral_Inhibition Inhibition of Viral Replication HSP70_protein->Viral_Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis HSP70_protein->DNA_Synthesis_Inhibition

Caption: dmPGEA1 Signaling Pathway.

Experimental_Workflow start Start Experiment prep_cells Prepare Cell Culture (Seed plates) start->prep_cells prep_dmPGEA1 Prepare dmPGEA1 Working Solutions prep_cells->prep_dmPGEA1 treat_cells Treat Cells with dmPGEA1 & Controls prep_dmPGEA1->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Endpoint Assay (e.g., Plaque Assay, p24 ELISA) incubate->assay data_collection Collect Data assay->data_collection data_analysis Analyze Data & Calculate % Inhibition data_collection->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Caption: Troubleshooting Logic Tree.

References

Validation & Comparative

Validating the Anticancer Effects of 16,16-Dimethyl Prostaglandin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 16,16-Dimethyl Prostaglandin A1 (dmPGE1) and its standing among related compounds in cancer research reveals a foundational discovery with limited modern quantitative validation. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals.

This compound is a synthetic analog of Prostaglandin A1 (PGA1), a member of the cyclopentenone prostaglandin family known to exhibit antiproliferative properties. Early research established that dmPGE1 inhibits DNA synthesis in murine cancer cell lines, specifically Lewis lung carcinoma and B16 amelanotic melanoma, suggesting its potential as an anticancer agent.[1] However, a comprehensive review of literature indicates a scarcity of recent studies and a lack of detailed, publicly available quantitative data, such as IC50 values, for this specific compound.

This guide will compare the known qualitative effects of dmPGE1 with the quantitatively assessed effects of other relevant prostaglandin analogs to provide context for its potential efficacy and mechanism of action.

Comparative Analysis of Prostaglandin Anticancer Activity

Direct quantitative comparisons involving dmPGE1 are challenging due to the lack of specific IC50 values in accessible literature. However, by examining data from related prostaglandin analogs tested on similar cell lines, a comparative context can be established.

CompoundCell LineAssay TypeEfficacy (IC50)Key Findings
This compound (dmPGE1) Lewis Lung Carcinoma, B16 MelanomaDNA Synthesis InhibitionData not availableQualitatively shown to inhibit DNA synthesis.[1]
Prostaglandin D2 (PGD2) B-16 MelanomaCell Replication Inhibition~ 0.3 µMDemonstrated potent, dose-dependent inhibition of B-16 melanoma cell replication. Found to be a better inhibitor than PGA2 or 16,16-dimethyl-PGE2-methyl ester.[2]
Δ7-Prostaglandin A1 L1210 (Murine Leukemia)Growth Inhibition0.3 µg/mLA synthetic PGA1 analog that is several times more cytotoxic than the parent PGA1 compound.[3]
12-epi-Δ7-Prostaglandin A1 L1210 (Murine Leukemia)Growth Inhibition0.3 µg/mLAnother synthetic PGA1 analog with cytotoxicity comparable to Δ7-PGA1.[3]

Signaling Pathways and Mechanism of Action

The anticancer effects of the Prostaglandin A family are primarily attributed to their ability to induce cell cycle arrest at the G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins. The proposed signaling pathway for PGA1 analogs involves the induction of the cyclin-dependent kinase inhibitor p21.[4] Activated p21 then inhibits the activity of cyclin-CDK complexes (specifically CDK2) and Proliferating Cell Nuclear Antigen (PCNA), a critical factor for DNA replication.[5] This cascade effectively halts the cell's progression into the S phase, thereby inhibiting proliferation.

G PGA1 PGA1 Analogs (e.g., dmPGE1) p21 p21 (CDK Inhibitor) PGA1->p21 Induces CDK2_CyclinE CDK2-Cyclin E Complex p21->CDK2_CyclinE Inhibits PCNA PCNA p21->PCNA Inhibits G1_Arrest G1 Phase Cell Cycle Arrest CDK2_CyclinE->G1_Arrest Leads to DNA_Synth DNA Synthesis Inhibition PCNA->DNA_Synth Leads to G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Culture B16 Melanoma or Lewis Lung cells B 2. Harvest cells using Trypsin-EDTA A->B C 3. Seed cells into multi-well plates B->C D 4. Add varying concentrations of dmPGE1 to wells C->D E 5. Incubate for a defined period (e.g., 24-72h) D->E F 6. Add [³H]Thymidine to each well E->F G 7. Incubate for 4-24h to allow incorporation into DNA F->G H 8. Harvest cells and lyse G->H I 9. Measure radioactivity using a scintillation counter H->I J 10. Compare radioactivity in treated vs. control wells I->J K 11. Calculate % inhibition of DNA synthesis J->K

References

A Comparative Analysis of 16,16-Dimethyl Prostaglandin A1 and Prostaglandin A1: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid mediators, prostaglandins stand out for their diverse and potent biological effects. This guide provides a detailed comparison of the biological activities of the naturally occurring Prostaglandin A1 (PGA1) and its synthetic, metabolically stable analog, 16,16-Dimethyl prostaglandin A1 (di-Me-PGA1). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Overview of Prostaglandin A1 and its Synthetic Analog

Prostaglandin A1 is a member of the cyclopentenone prostaglandin family, characterized by an α,β-unsaturated carbonyl group in the cyclopentane ring.[1][2] This structural feature is crucial for many of its biological activities, including anti-inflammatory, antiviral, and antiproliferative effects.[1] PGA1 is a naturally occurring compound in various tissues and is involved in physiological and pathological processes.[3]

This compound is a synthetic analog of PGA1, designed for increased metabolic stability.[4][5][6] The addition of two methyl groups at the C-16 position protects the molecule from rapid degradation in vivo, potentially leading to a more prolonged and potent biological response.[5]

Comparative Biological Activities

The primary biological activities of both PGA1 and di-Me-PGA1 converge on antiviral and antiproliferative effects. However, the potency and specific mechanisms can differ, largely due to the enhanced stability of the synthetic analog.

Antiviral Activity

Both prostaglandins have demonstrated efficacy in inhibiting the replication of a range of viruses. This activity is a hallmark of cyclopentenone prostaglandins.[1]

This compound has been shown to inhibit the replication of Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1).[4][7] Experimental data indicates its inhibitory concentrations as follows:

Virus StrainCell LineIC50 (µg/mL)
HSV-1Vero cells3.8 - 5.6
HSV-1Human foreskin fibroblasts4.6 - 7.3
HIV-1Acutely infected T cells2.5
Data from Hughes-Fulford, M., et al. (1992).[4]

Prostaglandin A1 also exhibits antiviral properties, a characteristic attributed to the cyclopentenone ring structure.[1] Studies have shown that PGA1 can decrease viral titers in the lungs of mice infected with the PR8 influenza virus.[8]

Antiproliferative and Antitumor Activity

A significant area of research for both compounds is their ability to inhibit cell proliferation, particularly in cancer cells.

This compound has been found to inhibit DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells.[7] A related analog, 16,16-dimethyl PGA2, has demonstrated the ability to delay tumor growth and increase survival time in mice with erythroleukemia.[5]

Prostaglandin A1 has also been reported to have antitumor activity. Studies on Ehrlich ascites tumor-bearing mice showed that PGA1 significantly increased their life span.[9]

Mechanisms of Action

The biological effects of these prostaglandins are mediated through complex signaling pathways.

Prostaglandin A1: NF-κB Inhibition and HSF Activation

A key mechanism of PGA1's anti-inflammatory and antiviral action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival. PGA1 prevents the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus.[1]

Interestingly, the inhibition of NF-κB by PGA1 is linked to the activation of the Heat Shock Transcription Factor (HSF).[1] HSF activation leads to the expression of heat shock proteins (HSPs), which have cytoprotective effects. This dual action of inhibiting a pro-inflammatory pathway while activating a protective one is a unique feature of PGA1's mechanism.

PGA1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA1 Prostaglandin A1 IKK IKK Complex PGA1->IKK Inhibits HSF1 HSF1 PGA1->HSF1 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (Blocked) HSP Heat Shock Proteins HSF1->HSP Induces Expression Gene Inflammatory Gene Expression NFkB_nuc->Gene Activates

PGA1 signaling pathway.
This compound: A More Stable Effector

As a metabolically resistant analog, di-Me-PGA1 is expected to exert its effects through similar pathways as PGA1 but with a longer duration of action. The core mechanism likely involves the modulation of key cellular processes like DNA synthesis and viral replication machinery.[7] The dimethyl substitution at the C-16 position prevents enzymatic oxidation, which is a primary route of inactivation for natural prostaglandins.[10]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cells Target Cells (e.g., Cancer cell lines, Virus-infected cells) Treatment Treatment with 16,16-di-Me-PGA1 or PGA1 (Varying Concentrations) Cells->Treatment Control Vehicle Control Cells->Control Proliferation Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation Viral Viral Replication Assay (e.g., Plaque Assay, RT-qPCR) Treatment->Viral DNA DNA Synthesis Assay ([3H]-thymidine incorporation) Treatment->DNA Control->Proliferation Control->Viral Control->DNA Data Collect and Analyze Data Proliferation->Data Viral->Data DNA->Data IC50 Determine IC50 values Data->IC50 Comparison Compare Potency and Efficacy IC50->Comparison

General experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate the biological activities of these prostaglandins.

Antiviral Plaque Reduction Assay

Objective: To determine the concentration of a compound that inhibits virus-induced plaque formation by 50% (IC50).

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV-1) in 6-well plates and grow to confluence.

  • Virus Inoculation: Remove the growth medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., 16,16-di-Me-PGA1 or PGA1) and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a formalin solution and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a compound on cell viability and proliferation.

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50.

Conclusion

Both Prostaglandin A1 and its synthetic analog, this compound, exhibit significant antiviral and antiproliferative activities. The key difference lies in the enhanced metabolic stability of the dimethylated compound, which likely translates to a more sustained biological effect in vivo. While PGA1's mechanism involving NF-κB inhibition and HSF activation is well-documented, further research is needed to fully elucidate the comparative mechanistic nuances between these two potent lipid mediators. The provided experimental frameworks offer a starting point for researchers aiming to further explore and compare the therapeutic potential of these fascinating molecules.

References

A Comparative Guide to 16,16-Dimethyl Prostaglandin A1 and Other Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 16,16-Dimethyl prostaglandin A1 (dmPGA1), a synthetic prostaglandin analog, with other relevant prostaglandin analogs. The focus is on its antiviral and anticancer properties, supported by experimental data and detailed methodologies to aid in research and development.

Overview of this compound

This compound is a synthetic analog of Prostaglandin A1 (PGA1). The dimethyl modification at the C-16 position makes it resistant to metabolic degradation, thereby prolonging its biological activity. It belongs to the class of cyclopentenone prostaglandins, which are characterized by an α,β-unsaturated carbonyl group in the cyclopentane ring. This structural feature is crucial for many of their biological effects, including antiviral and antiproliferative activities.[1]

Antiviral Activity: A Head-to-Head Comparison

Experimental evidence demonstrates the potent antiviral activity of this compound against both DNA and RNA viruses. A key study directly compared its efficacy against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1) with other prostaglandin analogs.

Quantitative Comparison of Antiviral Activity
Prostaglandin AnalogVirusCell Line50% Inhibitory Dose (ID50)
16,16-Dimethyl PGA1 HSV-1 (various strains)Vero3.8 - 5.6 µg/mL
Human Foreskin Fibroblast4.6 - 7.3 µg/mL
HSV-2 (two strains)Vero3.8 - 4.5 µg/mL
Human Foreskin Fibroblast5.7 µg/mL
HIV-1Acutely Infected T-cells (VB line)2.5 µg/mL
Chronically Infected Macrophages5.2 µg/mL
16,16-Dimethyl PGE2 HSV-1Not specifiedIncreased viral replication by up to 60%
16,16-Dimethyl PGA2 HSV-1Not specifiedIncreased viral replication by up to 60%

Data sourced from Hughes-Fulford, M., et al. (1992). Antimicrobial Agents and Chemotherapy.

Anticancer Activity: Inhibition of DNA Synthesis

This compound has been shown to inhibit DNA synthesis in various cancer cell lines, a key mechanism for its antiproliferative effects.[2][3] While direct comparative studies with a broad range of other prostaglandin analogs with standardized IC50 values are limited, the available data indicates its potential as an anticancer agent.

Quantitative Data on Anticancer Activity of Prostaglandin Analogs

Mechanism of Action: Signaling Pathways

The biological activities of cyclopentenone prostaglandins, including this compound, are often mediated through signaling pathways that are distinct from the classical G-protein coupled prostanoid receptors. Their effects are largely attributed to their ability to modulate key cellular processes like transcription and cell cycle progression.

Cyclopentenone_Prostaglandin_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CP_PG Cyclopentenone Prostaglandin (e.g., 16,16-Dimethyl PGA1) IKK IKK Complex CP_PG->IKK Inhibition HSP70 HSP70 CP_PG->HSP70 Induction NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB (blocked) NFkB NF-κB NFkB_IkB->NFkB Release & Translocation (inhibited) Gene_Expression Target Gene Expression NFkB->Gene_Expression Modulation of Transcription HSP70->Gene_Expression Chaperone Activity & Transcriptional Regulation

General signaling pathway of cyclopentenone prostaglandins.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antiviral Activity Assays

This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.

Plaque_Reduction_Assay_Workflow Cell_Seeding 1. Seed susceptible cells (e.g., Vero) in multi-well plates and grow to confluence. Virus_Incubation 2. Incubate cells with a known concentration of HSV in the presence of varying concentrations of the prostaglandin analog. Cell_Seeding->Virus_Incubation Overlay 3. Remove virus-drug mixture and add a semi-solid overlay (e.g., methylcellulose) to restrict virus spread. Virus_Incubation->Overlay Incubation 4. Incubate for 2-3 days to allow plaque formation. Overlay->Incubation Staining 5. Fix and stain the cells (e.g., with crystal violet). Plaques appear as clear zones. Incubation->Staining Counting 6. Count the number of plaques in each well. Staining->Counting Calculation 7. Calculate the percentage of plaque reduction compared to the untreated control and determine the ID50. Counting->Calculation

Workflow for the Plaque Reduction Assay.

Detailed Protocol:

  • Cell Preparation: Seed Vero cells (or other susceptible host cells) in 6-well plates and culture until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the HSV stock in a serum-free medium.

  • Treatment: In separate tubes, mix the virus dilutions with equal volumes of medium containing twofold serial dilutions of the prostaglandin analog. An untreated virus control should also be prepared.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures. Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose and the corresponding concentration of the prostaglandin analog.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Counting: Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.

  • Data Analysis: The 50% inhibitory dose (ID50) is calculated as the concentration of the prostaglandin analog that reduces the number of plaques by 50% compared to the virus control.

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the p24 capsid protein, a marker of HIV-1 replication.

p24_Antigen_Assay_Workflow Cell_Culture 1. Culture susceptible cells (e.g., VB T-cell line) and infect with HIV-1. Treatment 2. Treat the infected cells with varying concentrations of the prostaglandin analog. Cell_Culture->Treatment Supernatant_Collection 3. Collect the cell culture supernatant at specific time points post-infection. Treatment->Supernatant_Collection ELISA 4. Perform a p24 antigen capture ELISA on the supernatants according to the kit manufacturer's instructions. Supernatant_Collection->ELISA Data_Analysis 5. Measure the absorbance and calculate the concentration of p24 antigen using a standard curve. ELISA->Data_Analysis ID50_Determination 6. Determine the ID50 as the concentration of the prostaglandin that inhibits p24 production by 50%. Data_Analysis->ID50_Determination

Workflow for the HIV-1 p24 Antigen Assay.

Detailed Protocol:

  • Cell Infection and Treatment: Infect susceptible T-cells or macrophages with a known amount of HIV-1. After a short adsorption period, wash the cells and resuspend them in a culture medium containing serial dilutions of the prostaglandin analog.

  • Sample Collection: Culture the cells for a defined period (e.g., 7 days), collecting aliquots of the supernatant at regular intervals.

  • p24 ELISA:

    • Coat a 96-well plate with an anti-p24 monoclonal antibody.

    • Add the collected cell culture supernatants and a series of p24 antigen standards to the wells and incubate.

    • Wash the wells and add a biotinylated anti-p24 polyclonal antibody, followed by incubation.

    • Wash the wells and add streptavidin-horseradish peroxidase conjugate and incubate.

    • Wash the wells and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance readings of the p24 standards. Use this curve to determine the concentration of p24 in the culture supernatants. The ID50 is the concentration of the prostaglandin analog that reduces the p24 concentration by 50% compared to the untreated control.

DNA Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine) into newly synthesized DNA, providing an indication of cell proliferation.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Lewis lung carcinoma or B16 amelanotic melanoma) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the prostaglandin analog and incubate for a specified period (e.g., 24-72 hours).

  • Radiolabeling: Add ³H-thymidine to each well and incubate for a further 4-24 hours to allow for its incorporation into the DNA of proliferating cells.

  • Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.

  • Scintillation Counting: Wash the filter mat to remove unincorporated ³H-thymidine. Allow the filters to dry, and then measure the radioactivity of each filter disc using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the rate of DNA synthesis. The results are expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits DNA synthesis by 50%) can be determined.

Conclusion

This compound demonstrates significant antiviral activity against both HSV and HIV-1, outperforming some other prostaglandin analogs like dmPGE2 and dmPGA2 in this regard. Its anticancer activity, primarily through the inhibition of DNA synthesis, positions it as a compound of interest for further oncological research. The provided experimental protocols offer a foundation for researchers to quantitatively assess the efficacy of this compound and other analogs in these therapeutic areas. Further direct comparative studies, particularly in the context of cancer, are warranted to fully elucidate its relative potency and therapeutic potential.

References

A Comparative Guide to the Efficacy of 16,16-Dimethyl Prostaglandin A1 and 16,16-Dimethyl PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of two synthetic prostaglandin analogs: 16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) and 16,16-dimethyl PGE2 (dmPGE2). While both are structurally related to naturally occurring prostaglandins, their dimethyl modification at the C16 position confers metabolic stability, leading to a prolonged half-life and enhanced biological activity. This comparison focuses on their distinct and primary areas of therapeutic potential, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Key Differences at a Glance

FeatureThis compound (di-Me-PGA1)16,16-Dimethyl PGE2 (dmPGE2)
Primary Biological Activity Antiviral and Anti-proliferativeCytoprotective and Hematopoietic
Mechanism of Action Induction of Heat Shock Protein 70 (HSP70), inhibition of viral protein synthesis, and cell cycle arrest.[1]Agonist of EP3 and EP4 receptors, leading to activation of cAMP/PKA/CREB1 and PI3K/Akt signaling pathways.
Therapeutic Potential Antiviral therapies (e.g., against HSV, HIV), cancer chemotherapy.[2]Gastric mucosal protection, radioprotection, and enhancement of hematopoietic stem cell engraftment.[3][4]

Section 1: this compound (di-Me-PGA1) - Antiviral and Anti-proliferative Efficacy

This compound is a cyclopentenone prostaglandin analog recognized for its potent antiviral and anti-cancer activities. Its mechanism is largely attributed to the induction of cellular stress responses, particularly the synthesis of Heat Shock Protein 70 (HSP70), which interferes with viral replication and cell proliferation.[1]

Quantitative Data: Antiviral and Anti-proliferative Activity
Biological EffectModel SystemEfficacy MetricResultReference
Antiviral Activity HIV-1 infected T-cell line (C8166)Reduction in infectious progeny1000-fold reduction[5]
Influenza A virus-infected LLC-MK2 cellsInhibition of viral replicationDose-dependent reduction in virus particle yield[6]
Anti-proliferative Activity HTLV-I-immortalized MT-2 cell lineCell cycle arrestPreferential arrest at the G1/S interface[1]
A172 human glioma cellsInhibition of cell growthPotent inhibition and G1 arrest[7]
Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound.

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates and incubate until a monolayer is formed.

  • Virus Inoculation: Remove the culture medium and infect the cell monolayers with a viral suspension (e.g., Herpes Simplex Virus) at a concentration predetermined to produce a countable number of plaques. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a medium containing various concentrations of this compound. A control group with no compound is also prepared.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: After incubation, fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. The plaques (clear zones where cells have been lysed by the virus) are then counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated to determine its antiviral potency.

Anti-proliferative Activity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A172 human glioma cells) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (GI50) is then determined.

Signaling Pathway

The antiviral and anti-proliferative effects of this compound are linked to the induction of the cellular stress response.

di_Me_PGA1_Pathway diMePGA1 16,16-Dimethyl prostaglandin A1 CellularStress Cellular Stress diMePGA1->CellularStress HSF1 Heat Shock Factor 1 (HSF1) CellularStress->HSF1 Activation HSE Heat Shock Element (HSE) HSF1->HSE Binding HSP70 Heat Shock Protein 70 (HSP70) Synthesis HSE->HSP70 Transcription ViralProtein Inhibition of Viral Protein Synthesis HSP70->ViralProtein CellCycle Cell Cycle Arrest (G1/S Phase) HSP70->CellCycle Antiviral Antiviral Effect ViralProtein->Antiviral Antiproliferative Anti-proliferative Effect CellCycle->Antiproliferative

Signaling pathway of this compound.

Section 2: 16,16-Dimethyl PGE2 (dmPGE2) - Cytoprotective and Hematopoietic Efficacy

16,16-Dimethyl PGE2 is a stable analog of prostaglandin E2 that exhibits potent cytoprotective properties, particularly for the gastric mucosa, and plays a crucial role in regulating hematopoiesis. Its effects are mediated through specific E-prostanoid (EP) receptors.

Quantitative Data: Cytoprotective and Radioprotective Activity
Biological EffectModel SystemEfficacy MetricResultReference
Gastric Cytoprotection Rats with ethanol-induced gastric necrosisPrevention of necrosisDose-dependent prevention of necrosis[8][9]
Radioprotection Irradiated miceLD50/30 survivalIncreased from 9.39 Gy to 16.14 Gy (Dose Reduction Factor: 1.72)[3]
Pediatric and geriatric irradiated mice30-day survivalSignificantly increased survival in both populations[4]
Experimental Protocols

Gastric Cytoprotection Assay

This in vivo protocol assesses the ability of a compound to protect the gastric mucosa from injury.

  • Animal Preparation: Fast rats overnight but allow free access to water.

  • Compound Administration: Administer 16,16-dimethyl PGE2 orally or subcutaneously at various doses. A control group receives the vehicle.

  • Induction of Gastric Injury: After a specific time (e.g., 30 minutes), administer a necrotizing agent orally, such as absolute ethanol or a strong acid/base.

  • Tissue Collection: After a set period (e.g., 1 hour), euthanize the animals and remove their stomachs.

  • Macroscopic and Histological Evaluation: Open the stomachs along the greater curvature and examine for visible lesions. The extent of necrosis can be scored. For a more detailed analysis, tissue samples can be processed for histological examination to assess the depth of mucosal damage.

  • Data Analysis: Compare the lesion scores or histological damage between the treated and control groups to determine the cytoprotective effect.

Hematopoietic Stem Cell Expansion and Radioprotection Assay

This protocol evaluates the effect of a compound on hematopoietic recovery after radiation.

  • Animal Model: Use a suitable mouse model (e.g., C57BL/6).

  • Compound Administration: Administer 16,16-dimethyl PGE2 via subcutaneous injection at a specific time point before or after irradiation.

  • Irradiation: Expose the mice to a lethal or sub-lethal dose of total body irradiation.

  • Monitoring: Monitor the survival of the mice for 30 days.

  • Hematopoietic Analysis: At various time points post-irradiation, collect peripheral blood to perform complete blood counts (CBC) to assess the recovery of white blood cells, red blood cells, and platelets. Bone marrow can also be harvested to analyze the number and function of hematopoietic stem and progenitor cells (HSPCs) using techniques like flow cytometry and colony-forming unit (CFU) assays.

  • Data Analysis: Compare the survival rates and the kinetics of hematopoietic recovery between the treated and control groups.

Signaling Pathway

The biological effects of 16,16-dimethyl PGE2 are primarily mediated through the activation of EP3 and EP4 receptors, which trigger distinct downstream signaling cascades.

dmPGE2_Pathway dmPGE2 16,16-Dimethyl PGE2 EP3 EP3 Receptor dmPGE2->EP3 EP4 EP4 Receptor dmPGE2->EP4 PI3K PI3K/Akt Pathway EP3->PI3K Activation cAMP cAMP/PKA/CREB1 Pathway EP4->cAMP Activation Cytoprotection Cytoprotection PI3K->Cytoprotection Hematopoiesis Hematopoiesis (Stem Cell Expansion) PI3K->Hematopoiesis cAMP->Hematopoiesis Radioprotection Radioprotection cAMP->Radioprotection

Signaling pathway of 16,16-Dimethyl PGE2.

Conclusion

This compound and 16,16-dimethyl PGE2 are both metabolically stable prostaglandin analogs with distinct and potent biological activities. Di-Me-PGA1 demonstrates significant promise as an antiviral and anti-proliferative agent, primarily through the induction of the cellular stress response. In contrast, dmPGE2 is a powerful cytoprotective and hematopoietic agent, with well-defined signaling pathways involving EP receptor activation. The choice between these two compounds for drug development would depend entirely on the therapeutic application. Further research into direct comparative studies could provide more nuanced insights into their relative potencies and potential for combination therapies.

References

A Comparative Analysis of 16,16-dmPGA1 and Conventional Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development, the exploration of novel mechanisms of action is paramount to overcoming challenges such as drug resistance. This guide provides a comparative analysis of 16,16-dimethyl-prostaglandin A1 (16,16-dmPGA1), a synthetic prostaglandin with broad-spectrum antiviral activity, and conventional antiviral drugs, namely acyclovir for Herpes Simplex Virus (HSV) and oseltamivir for Influenza A virus.

Executive Summary

16,16-dmPGA1 demonstrates a unique, host-centric antiviral mechanism by inducing Heat Shock Protein 70 (HSP70), which interferes with viral replication. This contrasts with the direct-acting mechanisms of conventional antivirals like acyclovir, a DNA polymerase inhibitor, and oseltamivir, a neuraminidase inhibitor. While direct quantitative comparisons of antiviral potency are challenging due to variations in experimental conditions across different studies, this guide synthesizes available data to provide a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Data on Antiviral Activity

The following tables summarize the 50% inhibitory concentration (IC50) values for 16,16-dmPGA1 and conventional antiviral drugs against their respective target viruses. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental methodologies.

Table 1: Antiviral Activity against Herpes Simplex Virus (HSV)

CompoundVirus Strain(s)Cell LineIC50Citation(s)
16,16-dmPGA1 HSV-1Vero3.8 - 5.6 µg/mL[1]
HSV-2Vero3.8 - 4.5 µg/mL[1]
Acyclovir HSV-1Vero0.85 µM (0.19 µg/mL)[2]
HSV-2Vero0.86 µM (0.19 µg/mL)[2]
HSV-1Keratinocytes67.7 µM[3]
HSV-1Fibroblasts0.40 µM[3]

Note: The conversion for Acyclovir from µM to µg/mL is based on its molar mass of approximately 225.2 g/mol . The data for acyclovir highlights the significant variation in IC50 values depending on the cell type used in the assay.[3]

Table 2: Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

CompoundVirus Isolate(s)Cell LineIC50Citation(s)
16,16-dmPGA1 Not specifiedAcutely infected T cells (VB line)2.5 µg/mL[1]
Zidovudine (AZT) Clinical IsolatesPeripheral blood mononuclear cells0.01 to 4.87 µM[4]

Note: A direct comparison is challenging due to the different units and experimental setups.

Mechanisms of Action: A Visual Comparison

The antiviral strategies of 16,16-dmPGA1 and conventional drugs are fundamentally different. 16,16-dmPGA1 modulates the host cell's stress response, while conventional drugs directly target viral enzymes.

16,16-dmPGA1: Induction of Host Stress Response

16,16-dmPGA1's antiviral activity is linked to its ability to induce the synthesis of Heat Shock Protein 70 (HSP70).[5] HSP70 is a cellular chaperone that plays a critical role in protein folding and can interfere with various stages of the viral life cycle, including protein synthesis and maturation.[5][6] This host-targeted mechanism suggests a potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

16_16_dmPGA1_Pathway 16,16-dmPGA1 16,16-dmPGA1 Cellular_Stress Cellular_Stress 16,16-dmPGA1->Cellular_Stress HSF1_Activation Heat Shock Factor 1 (HSF1) Activation Cellular_Stress->HSF1_Activation HSP70_Induction HSP70 Gene Transcription & Translation HSF1_Activation->HSP70_Induction HSP70_Protein HSP70 Protein HSP70_Induction->HSP70_Protein Viral_Protein_Folding Inhibition of Viral Protein Folding & Assembly HSP70_Protein->Viral_Protein_Folding Viral_Replication_Block Blockage of Viral Replication Viral_Protein_Folding->Viral_Replication_Block Acyclovir_Pathway Acyclovir Acyclovir Viral_TK Viral Thymidine Kinase (TK) Acyclovir->Viral_TK Acyclovir_MP Acyclovir Monophosphate Viral_TK->Acyclovir_MP Host_Kinases Host Cell Kinases Acyclovir_MP->Host_Kinases Acyclovir_TP Acyclovir Triphosphate Host_Kinases->Acyclovir_TP Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Chain_Termination Chain Termination of Viral DNA Viral_DNA_Polymerase->Chain_Termination Oseltamivir_Pathway Oseltamivir_Prodrug Oseltamivir (Prodrug) Hepatic_Esterases Hepatic Esterases Oseltamivir_Prodrug->Hepatic_Esterases Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Form) Hepatic_Esterases->Oseltamivir_Carboxylate Viral_Neuraminidase Viral Neuraminidase Oseltamivir_Carboxylate->Viral_Neuraminidase Inhibition_of_Release Inhibition of Viral Particle Release Viral_Neuraminidase->Inhibition_of_Release Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Seeding Seed Host Cells in 24-well plates Infection Infect Cell Monolayers with Virus and Compound Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of Antiviral Compound Compound_Dilution->Infection Virus_Dilution Prepare Diluted Virus Stock Virus_Dilution->Infection Adsorption Incubate for Viral Adsorption Infection->Adsorption Overlay Add Overlay Medium with Compound Adsorption->Overlay Incubation_Plaques Incubate for Plaque Formation Overlay->Incubation_Plaques Fix_Stain Fix and Stain Cell Monolayers Incubation_Plaques->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Value Count_Plaques->Calculate_IC50 MTT_Assay_Workflow cluster_prep_mtt Preparation cluster_treatment_mtt Treatment & Incubation cluster_analysis_mtt Analysis Cell_Seeding_MTT Seed Cells in 96-well plates Treatment_MTT Add Compound to Cells Cell_Seeding_MTT->Treatment_MTT Compound_Dilution_MTT Prepare Serial Dilutions of Antiviral Compound Compound_Dilution_MTT->Treatment_MTT Incubation_MTT Incubate for Exposure Period Treatment_MTT->Incubation_MTT Add_MTT Add MTT Reagent Incubation_MTT->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Value Read_Absorbance->Calculate_CC50

References

Structure-Activity Relationship of 16,16-Dimethyl Prostaglandin A1 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prostaglandin A1 (PGA1), a member of the cyclopentenone prostaglandin family, has garnered significant interest in the scientific community for its potent anti-proliferative, anti-inflammatory, and antiviral properties.[1][2] A key challenge with natural prostaglandins, however, is their rapid in vivo metabolism, which limits their therapeutic potential. To address this, synthetic analogs have been developed, with 16,16-Dimethyl Prostaglandin A1 (16,16-dmPGA1) emerging as a prominent example. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 16,16-dmPGA1 and its analogs, supported by experimental data, to elucidate the structural determinants of their biological activity.

The Significance of the 16,16-Dimethyl Moiety

The defining structural feature of 16,16-dmPGA1 is the presence of two methyl groups at the C-16 position of the omega side chain. This modification is crucial as it sterically hinders the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the metabolic inactivation of prostaglandins.[3] This increased metabolic stability results in a prolonged biological half-life and enhanced potency compared to its parent compound, PGA1.[4][5] The introduction of geminal dimethyl groups at the C-16 position is a common strategy in prostaglandin analog design to improve pharmacokinetic profiles.[6]

Comparative Biological Activities of 16,16-dmPGA1 and Related Analogs

The biological activities of 16,16-dmPGA1 have been primarily investigated in the contexts of antiviral and anticancer applications.

Antiviral Activity

16,16-dmPGA1 has demonstrated notable efficacy in inhibiting the replication of various viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[4][7][8] This activity is observed at concentrations that do not significantly affect host cell DNA synthesis, indicating a favorable therapeutic window.[4][5]

Anticancer Activity

While specific data for 16,16-dmPGA1 is less detailed in the provided results, the broader class of PGA1 analogs are known to suppress tumor growth.[9] The mechanism often involves the induction of cell cycle arrest at the G1 phase.[9] Potent analogs have been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 and reduce the levels of cyclin E, leading to a decrease in cyclin A- and E-dependent kinase activities.[9]

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for the biological activity of 16,16-dmPGA1.

CompoundBiological ActivityCell Line/SystemPotency (ID50)Reference
16,16-Dimethyl PGA1 Antiviral (HSV-1)Vero cells3.8-5.6 µg/ml[4]
16,16-Dimethyl PGA1 Antiviral (HSV-1)Human foreskin fibroblasts4.6-7.3 µg/ml[4]
16,16-Dimethyl PGA1 Antiviral (HIV-1)Acutely infected T cells2.5 µg/ml[4]

Signaling Pathways and Mechanisms of Action

The biological effects of cyclopentenone prostaglandins like PGA1 analogs are often mediated through mechanisms independent of traditional G-protein coupled prostanoid receptors.[2] One of the key mechanisms is the covalent modification of cellular proteins, particularly through Michael addition with cysteine residues of target proteins.[1] This can modulate the function of critical signaling molecules, including transcription factors like NF-κB, which plays a central role in inflammation.[8]

G Simplified Anti-inflammatory Pathway of PGA1 Analogs cluster_cytoplasm Cytoplasm PGA1 16,16-dmPGA1 Analog IKK IKK Complex PGA1->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Bound Degradation Proteasomal Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Activates

Caption: Inhibition of the NF-κB signaling pathway by 16,16-dmPGA1 analogs.

Experimental Protocols

In Vitro Antiviral Assay (HIV-1 P24 Antigen Assay)

This protocol outlines a general method for determining the antiviral activity of 16,16-dmPGA1 analogs against HIV-1.

  • Cell Culture: Human T-lymphocytic cells (e.g., CEM) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Viral Infection: Cells are infected with a known titer of HIV-1 for 1-2 hours. After infection, the cells are washed to remove the free virus and resuspended in fresh media.

  • Compound Treatment: The infected cells are seeded into 96-well plates. Serial dilutions of the 16,16-dmPGA1 analog (and a vehicle control) are added to the wells.

  • Incubation: The plates are incubated for a period of 4-7 days to allow for viral replication.

  • Quantification of Viral Replication: The supernatant from each well is collected. The amount of HIV-1 p24 core antigen, a marker of viral replication, is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of p24 antigen is plotted against the drug concentration. The 50% inhibitory dose (ID50) is calculated as the concentration of the compound that reduces p24 antigen production by 50% compared to the untreated control.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or XTT assay) is performed on uninfected cells treated with the same concentrations of the analog to determine if the observed antiviral effect is due to toxicity.

G Workflow for In Vitro Antiviral Assay A Culture T-lymphocytic cells B Infect cells with HIV-1 A->B C Wash cells to remove free virus B->C D Seed cells in 96-well plates C->D E Add serial dilutions of 16,16-dmPGA1 analog D->E F Incubate for 4-7 days E->F G Collect supernatant F->G H Quantify p24 antigen via ELISA G->H I Calculate ID50 H->I

Caption: A typical experimental workflow for assessing antiviral potency.

Conclusion

The structure-activity relationship of this compound analogs is centrally defined by the C-16 dimethyl substitution, which confers metabolic stability and enhances biological activity. These compounds exhibit significant antiviral and potential anticancer properties. Their mechanism of action often involves the modulation of key inflammatory and cell cycle signaling pathways. Further research into the synthesis and evaluation of novel analogs, focusing on modifications to the cyclopentenone ring and both side chains, could lead to the development of more potent and selective therapeutic agents. The data and protocols presented in this guide offer a foundational understanding for researchers in the field of drug discovery and development.

References

Unraveling the Enigmatic Mechanism of 16,16-Dimethyl Prostaglandin A1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular signaling, the synthetic prostaglandin analog 16,16-Dimethyl prostaglandin A1 (dmPGA1) has carved a niche for its potent anti-proliferative and antiviral activities. This guide provides a comprehensive comparison of dmPGA1's mechanism of action with other prostaglandin analogs, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its unique biological functions.

A Tale of Two Prostaglandins: dmPGA1 vs. dmPGE2

While both are dimethylated prostaglandin analogs, dmPGA1 and its E-series counterpart, 16,16-Dimethyl prostaglandin E2 (dmPGE2), exhibit divergent, and often opposing, biological effects. This functional disparity stems from their distinct molecular structures, which dictate their cellular targets and the signaling cascades they initiate.

A key comparative point is their effect on viral replication. Studies have shown that dmPGA1 significantly inhibits the replication of both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1][2] In stark contrast, closely related compounds like 16,16-dimethyl prostaglandin E2 (dmPGE2) and 16,16-dimethyl prostaglandin A2 (dmPGA2) have been observed to increase HSV replication by up to 60%.[1][2] This highlights the critical role of the specific prostaglandin backbone in determining its antiviral activity.

The differential effects of these compounds are further elucidated by their distinct mechanisms of action. dmPGE2 is known to exert its effects by binding to and activating specific G-protein coupled receptors known as EP receptors (EP1-4). This interaction triggers downstream signaling pathways, including the Wnt/β-catenin and cAMP/PKA pathways, which are involved in a wide array of cellular processes, from inflammation to hematopoietic stem cell regulation.

On the other hand, the mechanism of dmPGA1, and other A-series prostaglandins, is not believed to be receptor-mediated in the traditional sense. Instead, their bioactivity is attributed to the electrophilic nature of their cyclopentenone ring.

The Direct Action of dmPGA1: A Story of Covalent Modification

The core of dmPGA1's mechanism of action lies in its ability to form covalent adducts with cellular proteins. The α,β-unsaturated carbonyl group in the cyclopentenone ring of A-series prostaglandins is highly reactive and readily undergoes Michael addition with nucleophilic residues on proteins, particularly the thiol group of cysteine residues. This covalent modification can alter the structure and function of target proteins, thereby modulating their activity.

This direct interaction with a multitude of protein targets explains the broad range of biological effects attributed to dmPGA1, including the inhibition of DNA synthesis in tumor cells and its potent antiviral properties.

The Signaling Cascade of dmPGA1: Inhibition of NF-κB and Activation of HSF

A significant body of evidence points to the modulation of two key transcription factors, Nuclear Factor-kappa B (NF-κB) and Heat Shock Factor (HSF), as a central tenet of the mechanism of action for A-series prostaglandins.

Inhibition of NF-κB: The NF-κB signaling pathway is a cornerstone of the inflammatory response and is often hijacked by viruses to promote their replication. Prostaglandin A1 (PGA1) has been shown to be a potent inhibitor of NF-κB activation.[3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit that sequesters NF-κB in the cytoplasm.[3][4] By stabilizing IκB-α, PGA1 ensures that NF-κB remains inactive and unable to translocate to the nucleus to initiate the transcription of pro-inflammatory and viral genes. It is highly probable that dmPGA1 employs a similar mechanism.

Activation of HSF: Concurrently with NF-κB inhibition, A-series prostaglandins are known to activate the Heat Shock Factor (HSF).[3][4] This activation leads to the transcription and translation of heat shock proteins (HSPs), such as HSP72 and HSP32 (also known as heme oxygenase-1), which play a crucial role in cellular protection against stress. The activation of HSF is mechanistically linked to the inhibition of NF-κB, suggesting a coordinated cellular response orchestrated by these prostaglandins.

The antiviral activity of A-series prostaglandins has also been linked to a selective block of viral protein synthesis at the translational level, an effect that is associated with the induction of HSP70.[4]

dmPGA1 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGA1 16,16-Dimethyl prostaglandin A1 IKK IKK Complex dmPGA1->IKK Inhibits (via covalent modification) HSF_inactive Inactive HSF dmPGA1->HSF_inactive Activates IkBa_p p-IκB-α IKK->IkBa_p Phosphorylation IkBa IκB-α IkBa_p->IkBa Degradation NFkB NF-κB (p50/p65) IkBa->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation HSF_active Active HSF HSF_inactive->HSF_active Trimerization & Phosphorylation HSF_nuc HSF HSF_active->HSF_nuc Translocation Viral_Gene Viral Gene Transcription NFkB_nuc->Viral_Gene Activates HSP_Gene HSP Gene Transcription HSF_nuc->HSP_Gene Activates

Caption: Proposed signaling pathway of this compound.

Comparative Data on Antiviral Activity

The following table summarizes the available quantitative data on the antiviral efficacy of dmPGA1, highlighting its superiority over other prostaglandin analogs in inhibiting viral replication.

CompoundVirusCell LineID50 (µg/mL)Effect on Viral ReplicationReference
16,16-Dimethyl PGA1 HSV-1Vero cells3.8 - 5.6Inhibition[1][2]
16,16-Dimethyl PGA1 HSV-1Human foreskin fibroblasts4.6 - 7.3Inhibition[1][2]
16,16-Dimethyl PGA1 HSV-2Vero cells3.8 - 4.5Inhibition[1][2]
16,16-Dimethyl PGA1 HSV-2Human foreskin fibroblasts5.7Inhibition[1][2]
16,16-Dimethyl PGA1 HIV-1Acutely infected T cells2.5Inhibition[1][2]
16,16-Dimethyl PGA1 HIV-1Chronically infected macrophages5.2Inhibition[1][2]
16,16-Dimethyl PGE2 HSVNot specifiedNot applicableIncrease up to 60%[1][2]
16,16-Dimethyl PGA2 HSVNot specifiedNot applicableIncrease up to 60%[1][2]

Experimental Protocols

Antiviral Assays (Plaque Reduction Assay)

A plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Plaque Reduction Assay Workflow cluster_workflow Experimental Workflow start Start cell_culture Plate susceptible cells (e.g., Vero cells) start->cell_culture infection Infect cells with virus (e.g., HSV-1) cell_culture->infection treatment Add serial dilutions of 16,16-Dimethyl PGA1 infection->treatment incubation Incubate to allow plaque formation treatment->incubation staining Fix and stain cells (e.g., with crystal violet) incubation->staining counting Count viral plaques staining->counting analysis Calculate ID50 counting->analysis end End analysis->end

Caption: Generalized workflow for a plaque reduction assay.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells for HSV) is seeded in multi-well plates.

  • Viral Infection: The cell monolayers are infected with a known amount of virus.

  • Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compound (dmPGA1) or a vehicle control.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains living cells, leaving the plaques unstained.

  • Quantification: The number of plaques in each well is counted, and the concentration of the compound that inhibits plaque formation by 50% (the ID50) is calculated.

HIV-1 p24 Antigen Assay

For HIV-1, antiviral activity is often assessed by measuring the level of the viral p24 capsid protein in the supernatant of infected cell cultures.

  • Cell Infection: Susceptible T cells or macrophages are infected with HIV-1.

  • Compound Treatment: The infected cells are cultured in the presence of various concentrations of dmPGA1.

  • Supernatant Collection: At specific time points post-infection, the cell culture supernatant is collected.

  • p24 ELISA: The amount of p24 antigen in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Analysis: A reduction in the p24 levels in treated cultures compared to untreated controls indicates inhibition of viral replication.

Conclusion

This compound stands out as a unique prostaglandin analog with a mechanism of action that diverges significantly from its E-series counterparts. Its ability to covalently modify cellular proteins, leading to the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective HSF pathway, underpins its potent antiviral and anti-proliferative effects. This direct, receptor-independent mechanism offers a compelling avenue for the development of novel therapeutic agents targeting a range of diseases, from viral infections to cancer. Further proteomic studies to comprehensively identify the cellular targets of dmPGA1 will be instrumental in fully elucidating its therapeutic potential and guiding future drug design.

References

Independent Verification of 16,16-Dimethyl Prostaglandin A1's Effects on DNA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 16,16-Dimethyl prostaglandin A1 (dmPGA1) on DNA synthesis, drawing upon available experimental data to evaluate its performance against other prostaglandin analogs.

Executive Summary

This compound (dmPGA1), a synthetic analog of prostaglandin A1, has been identified as an inhibitor of DNA synthesis in various cell lines, particularly in cancer cells.[1][2] Its mechanism of action is primarily attributed to the induction of cell cycle arrest at the G1/S phase transition, a critical checkpoint for DNA replication.[3][4] This guide summarizes the quantitative effects of dmPGA1 on DNA synthesis, compares it with other prostaglandin analogs, details the experimental protocols for verification, and illustrates the underlying signaling pathways.

Comparative Analysis of Prostaglandin Analogs on DNA Synthesis

The inhibitory effect of dmPGA1 on DNA synthesis has been observed in multiple studies. A key study demonstrated that at a concentration of 50 µM, dmPGA1 inhibits DNA synthesis by 42% in S-49 cyc- lymphoma cells.[3][4] This effect is more potent than that of its counterparts, Prostaglandin E1 (PGE1) and Prostaglandin B1 (PGB1). In stark contrast, another dimethylated analog, 16,16-Dimethyl prostaglandin E2 (dmPGE2), has been shown to stimulate DNA synthesis, highlighting the structural specificity of these effects.[3][4]

Quantitative Data Summary
CompoundCell LineConcentrationEffect on DNA SynthesisReference
This compound (dmPGA1) S-49 cyc- lymphoma50 µM42% Inhibition [3][4]
Prostaglandin E1 (PGE1)S-49 cyc- lymphomaNot specifiedLess potent inhibition than dmPGA1[3][4]
Prostaglandin B1 (PGB1)S-49 cyc- lymphomaNot specifiedLess potent inhibition than dmPGA1[3][4]
16,16-Dimethyl prostaglandin E2 (dmPGE2)S-49 cyc- lymphomaNot specifiedStimulation[3][4]

Experimental Protocols

To facilitate independent verification, this section provides detailed methodologies for the key experiments cited.

DNA Synthesis Inhibition Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • Cell culture medium and supplements

  • Test compounds (dmPGA1 and other prostaglandins)

  • [³H]Thymidine (1 µCi/mL)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10%

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compounds for the desired duration (e.g., 24 hours). Include a vehicle control.

  • Radiolabeling: Add 1 µCi/mL of [³H]thymidine to each well and incubate for 4 hours.

  • Cell Lysis and Precipitation: Aspirate the medium and wash the cells with cold PBS. Add 100 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

  • Washing: Wash the precipitate twice with 5% TCA.

  • Solubilization: Add 100 µL of 0.1 N NaOH to each well to solubilize the DNA.

  • Scintillation Counting: Transfer the contents of each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated cells).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cell culture medium and supplements

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with test compounds as described above.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The inhibitory effect of dmPGA1 on DNA synthesis is mediated by its ability to induce cell cycle arrest in the G1 phase. This is achieved through the modulation of key regulatory proteins.

G1/S Phase Transition Signaling Pathway

The progression from the G1 to the S phase of the cell cycle is tightly controlled by the activity of cyclin-dependent kinases (CDKs), specifically CDK4/6 and CDK2. These kinases, when activated by their respective cyclin partners (Cyclin D and Cyclin E), phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, which then activates the transcription of genes required for DNA synthesis.

Prostaglandins of the A-series, including dmPGA1, have been shown to downregulate the expression of Cyclin D1 and Cyclin E. This leads to reduced activity of CDK4/6 and CDK2, resulting in the hypophosphorylation of Rb. Consequently, E2F remains bound to Rb, and the transcription of S-phase genes is inhibited, leading to G1 arrest.

G1_S_Transition cluster_cdk_complexes CDK Complexes dmPGA1 16,16-Dimethyl prostaglandin A1 CyclinD1 Cyclin D1 dmPGA1->CyclinD1 CyclinE Cyclin E dmPGA1->CyclinE G1_Arrest G1 Arrest dmPGA1->G1_Arrest CDK46 CDK4/6 CyclinD1->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis

Caption: Signaling pathway of dmPGA1-induced G1 cell cycle arrest.

Experimental Workflow Diagram

The following diagram illustrates the workflow for investigating the effects of dmPGA1 on DNA synthesis and cell cycle progression.

Experimental_Workflow Start Cell Culture Treatment Treatment with dmPGA1 and other Prostaglandins Start->Treatment DNA_Assay [3H]Thymidine Incorporation Assay Treatment->DNA_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Data_Analysis Data Analysis DNA_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Comparative Analysis of DNA Synthesis Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

Conclusion

The available evidence strongly indicates that this compound is a potent inhibitor of DNA synthesis, acting through the induction of G1 cell cycle arrest. Its efficacy surpasses that of other naturally occurring prostaglandins like PGE1 and PGB1. The provided experimental protocols offer a framework for the independent verification of these findings. Further research focusing on detailed dose-response studies and the elucidation of upstream signaling targets of dmPGA1 will provide a more comprehensive understanding of its therapeutic potential.

References

A Side-by-Side Comparison of 16,16-dmPGA1 and 16,16-dmPGA2 in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins of the A-series have garnered interest in oncology for their potential antiproliferative effects. Among these, the synthetic analogs 16,16-dimethyl Prostaglandin A1 (16,16-dmPGA1) and 16,16-dimethyl Prostaglandin A2 (16,16-dmPGA2) have been investigated for their activity in various cancer models. This guide provides a side-by-side comparison of their reported effects, supported by available experimental data, to inform further research and drug development efforts.

Data Presentation

Direct comparative studies of 16,16-dmPGA1 and 16,16-dmPGA2 in the same cancer models are limited in the currently available literature. However, individual studies on each compound provide insights into their potential anti-cancer activities. The following table summarizes the key findings from separate investigations.

Compound Cancer Model Key Findings Reference
This compound (16,16-dmPGA1) Lewis Lung Carcinoma, B16 Amelanotic MelanomaInhibits DNA synthesis.[1]
Human Melanoma Cells (in vitro)As active as Prostaglandin A1 (PGA1) in inhibiting anchorage-independent growth.[2]
Murine Melanoma Cells (in vitro)Sharply reduced activity compared to PGA1.[2]
16,16-dimethyl Prostaglandin A2 (16,16-dmPGA2) Methyl Ester Friend Erythroleukemia Cells (in vivo, mouse model)Delayed tumor appearance, inhibited tumor growth (by weight and diameter), and increased median survival time by 15-35%.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are the methodologies described in the key studies for each compound.

This compound (16,16-dmPGA1)

The available literature indicates that 16,16-dmPGA1 inhibits DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells.[1] Another study reported its effect on the anchorage-independent growth of melanoma cells.[2]

Inhibition of Anchorage-Independent Growth of Human and Murine Melanoma Cells [2]

  • Cell Lines: Not explicitly stated in the abstract, but referenced as "human melanoma cells" and "murine melanoma cells".

  • Method: Anchorage-independent growth was measured. This typically involves plating cells in a semi-solid medium, such as soft agar, which only allows transformed cells to proliferate and form colonies.

  • Treatment: Cells were treated with various prostaglandin analogs, including 16,16-dmPGA1.

  • Endpoint: The number and size of colonies formed after a specific incubation period were quantified to determine the inhibitory effect of the compounds.

16,16-dimethyl Prostaglandin A2 (16,16-dmPGA2) Methyl Ester

A study by Marini et al. (1990) investigated the in vivo effects of a long-acting synthetic analog of PGA2, 16,16-dimethyl-PGA2-methyl ester (di-M-PGA2), on Friend erythroleukemia cell (FLC) tumors in mice.[3]

In Vivo Tumor Growth Inhibition in a Mouse Model [3]

  • Animal Model: Syngeneic mice were used.

  • Tumor Inoculation: Mice were inoculated with Friend erythroleukemia cells.

  • Treatment: Mice received daily treatment with 16,16-dimethyl-PGA2-methyl ester. The exact dosage and route of administration are not detailed in the abstract.

  • Endpoints:

    • Tumor Appearance: The time to the first appearance of a palpable tumor was recorded.

    • Tumor Growth: Tumor size was measured by both tumor weight and diameter at the end of the experiment.

    • Survival: The median survival time of the treated mice was compared to that of control mice.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow_dmpga2 cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_endpoints Endpoint Measurement animal_model Syngeneic Mice inoculation Inoculation of FEC animal_model->inoculation fec_cells Friend Erythroleukemia Cells fec_cells->inoculation treatment Daily Treatment with 16,16-dmPGA2 Methyl Ester inoculation->treatment tumor_appearance Tumor Appearance treatment->tumor_appearance tumor_growth Tumor Growth (Weight & Diameter) treatment->tumor_growth survival Median Survival Time treatment->survival

Caption: Workflow for in vivo study of 16,16-dmPGA2 in a mouse cancer model.

signaling_pathway_pga PGA_analogs Prostaglandin A Analogs (e.g., 16,16-dmPGA1) Cell_Cycle Cell Cycle Progression PGA_analogs->Cell_Cycle Inhibits Apoptosis Apoptosis PGA_analogs->Apoptosis May Induce DNA_Synthesis DNA Synthesis Cell_Cycle->DNA_Synthesis

Caption: Postulated mechanism of action for Prostaglandin A analogs in cancer cells.

References

Safety Operating Guide

Proper Disposal of 16,16-Dimethyl Prostaglandin A1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 16,16-Dimethyl prostaglandin A1, a research compound commonly supplied in a methyl acetate solution. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should consider this a direct, procedural guide for operational questions regarding the disposal of this hazardous material.

I. Immediate Safety and Hazard Information

This compound, as a synthetic analog of prostaglandin A1, should be handled with care. The primary immediate hazard is associated with the solvent it is typically dissolved in, methyl acetate, which is a flammable liquid.

Key Hazards:

  • Flammability: Methyl acetate is flammable. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Toxicity: While the toxicological properties of this compound itself are not fully investigated, it is prudent to handle it as a potentially hazardous substance.

Personal Protective Equipment (PPE): Before handling or preparing for disposal, ensure the following PPE is worn:

  • NIOSH-approved respirator

  • Splash goggles or safety glasses with side shields

  • Chemical-resistant gloves (e.g., Nitrile or Neoprene)

  • Laboratory coat

II. Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the properties of the typical solvent, methyl acetate.

PropertyValue
Flash Point (Methyl Acetate)-10.00 °C (Closed Cup)[1]
Explosive Limits (in air)LEL: 3.1% at 25.0 °C, UEL: 16.0% at 25.0 °C[1]
Autoignition Temperature455.00 °C[1]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound. Chemical waste generators must determine if the waste is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[2]

Step 1: Segregation and Collection

  • Do not mix this compound waste with other waste streams.

  • Collect all waste, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and personal protective equipment (gloves, gowns), in a designated, leak-proof, and sealable hazardous waste container.[3]

  • The container must be clearly labeled as "HAZARDOUS DRUG WASTE ONLY" and should specify the contents (e.g., "this compound in Methyl Acetate").[3]

Step 2: Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • The storage area should be secure and accessible only to authorized personnel.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Disposal of hazardous drug-related wastes must comply with all applicable federal (e.g., EPA), state, and local regulations.[3][4]

  • The preferred method of disposal for this type of waste is typically high-temperature incineration by a licensed facility.[3][5]

  • Ensure all shipping and transport of the hazardous waste complies with Department of Transportation (DOT) regulations.[4]

Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing vapors. Wearing appropriate PPE, contain the spill and collect the material using an absorbent, non-combustible material. Transfer the collected material to a sealed container for disposal as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Identify 16,16-Dimethyl prostaglandin A1 for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Collect in a Designated, Leak-Proof Container ppe->segregate label_container Label Container: 'Hazardous Drug Waste' & List Contents segregate->label_container store Store Securely: Cool, Ventilated Area Away from Ignition Sources label_container->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor documentation Complete Waste Manifest/Documentation contact_vendor->documentation pickup Arrange for Waste Pickup and Transport documentation->pickup end End: Waste Disposed via Incineration by Vendor pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 16,16-Dimethyl prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like 16,16-Dimethyl prostaglandin A1 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Summary

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[2]
Reproductive Toxicity May damage fertility or the unborn child.[2]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[3]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[3]
Eye Contact May cause eye irritation.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure. The following equipment should be utilized when handling this compound.

  • Hand Protection : Wear two pairs of powder-free chemotherapy-grade nitrile or neoprene gloves that meet ASTM D6978 standards.[4] The glove material must be impermeable and resistant to the product.[2][5] Change gloves frequently, at least every hour, or immediately if they become torn, punctured, or contaminated. When double-gloving, place the inner glove under the gown cuff and the outer glove over the cuff to ensure no skin is exposed.

  • Body Protection : A disposable, solid-front gown made of a low-permeability fabric such as polyethylene-coated polypropylene is required.[4][6] Standard cloth lab coats are not sufficient as they can absorb the chemical.[4]

  • Eye and Face Protection : Use chemical safety goggles that comply with EN166 standards.[7] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[4][8]

  • Respiratory Protection : While the SDS states that breathing equipment is not required for normal use, work should be conducted in a certified chemical fume hood to avoid the formation and inhalation of aerosols or dust.[2][7] If a fume hood is not available or if there is a risk of aerosol generation outside of a containment unit, a NIOSH-approved respirator (such as an N95 or higher) should be worn.[3][8]

  • Head and Shoe Covers : Disposable head, hair, and shoe covers should be used to prevent the spread of contamination.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing exposure and contamination.

  • Preparation :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Assemble all necessary materials and equipment before beginning work to minimize movement in and out of the designated area.

    • Don all required PPE as outlined above.

  • Handling :

    • Avoid the formation of dust and aerosols.[3]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Use good laboratory practices to avoid contact with skin and eyes.[3]

    • Keep the container tightly closed when not in use.[7]

  • Spill Management :

    • In case of a spill, evacuate personnel from the immediate area.

    • Prevent the spill from entering drains or waterways.[3][5]

    • For dry spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3][7]

    • For wet spills, absorb the material with an inert, non-combustible material and place it in a sealed container for disposal.

    • Wash the spill area thoroughly with soap and water.[3]

  • Decontamination :

    • After handling, immediately remove and dispose of outer gloves in a designated waste container.[6]

    • Wipe down all surfaces and equipment that may have come into contact with the chemical.

    • Remove all PPE before leaving the work area.

    • Wash hands thoroughly with soap and water after removing gloves and before breaks and at the end of work.[2][5]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Collection : Collect all contaminated materials, including gloves, gowns, shoe covers, and any disposable equipment, in a clearly labeled, sealed container.

  • Disposal Method : Dispose of contaminated material as hazardous waste in accordance with all local, state, and federal regulations.[5] This may involve incineration in a licensed facility.[10] Do not allow the product to enter sewers or surface and ground water.[5]

First Aid Measures

  • After Swallowing : Immediately call a doctor or poison control center. Do NOT induce vomiting.[5][7]

  • After Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor.[3][5]

  • After Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]

  • After Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical advice.[5][7]

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Spill Management cluster_post 3. Post-Handling prep_area Designate Handling Area (Chemical Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety gather_materials Assemble All Materials check_safety->gather_materials don_ppe Don Full PPE gather_materials->don_ppe handle_compound Handle Compound don_ppe->handle_compound spill Spill Occurs? handle_compound->spill manage_spill Execute Spill Management Protocol spill->manage_spill Yes decontaminate Decontaminate Work Area & Equipment spill->decontaminate No manage_spill->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。